molecular formula C9H6BrN B184082 3-Bromoisoquinoline CAS No. 34784-02-6

3-Bromoisoquinoline

Cat. No.: B184082
CAS No.: 34784-02-6
M. Wt: 208.05 g/mol
InChI Key: ZWJYXJDEDLXUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromoisoquinoline is a useful research compound. Its molecular formula is C9H6BrN and its molecular weight is 208.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJYXJDEDLXUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348834
Record name 3-bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34784-02-6
Record name 3-bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromoisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Bromoisoquinoline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and key synthetic applications of 3-Bromoisoquinoline, a pivotal heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols and structured data to facilitate its use in advanced research.

Core Chemical and Physical Properties

This compound is a solid, white to light brown compound at room temperature. Its core structure consists of a pyridine ring fused to a benzene ring, with a bromine atom substituted at the 3-position. This substitution provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions.

A summary of its key quantitative properties is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₉H₆BrN[1][2]
Molecular Weight 208.05 g/mol [1][2]
CAS Number 34784-02-6[1][2]
Melting Point 63-64 °C[3]
Boiling Point (Predicted) 316.3 ± 15.0 °C[3]
Appearance White to light brown solid[3]
Storage Keep in a dark place, sealed in dry, room temperature conditions.[4]

Structural Information

The structural identifiers for this compound are crucial for database searches and computational modeling.

IdentifierValue
IUPAC Name This compound
SMILES String BrC1=CC2=C(C=N1)C=CC=C2
InChI Key ZWJYXJDEDLXUHU-UHFFFAOYSA-N

Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound via the direct bromination of isoquinoline.

Experimental Protocol: Synthesis from Isoquinoline

Materials:

  • Isoquinoline

  • N-bromosuccinimide (NBS)

  • Acetic acid

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of isoquinoline (24 g, 186 mmol) in acetic acid (50 mL), slowly add N-bromosuccinimide (NBS, 36.2 g, 204.6 mmol) at room temperature.[3]

  • Heat the reaction mixture to 100 °C and maintain this temperature overnight.[3]

  • After the reaction is complete, cool the mixture to room temperature.[3]

  • Concentrate the mixture under reduced pressure to remove the solvent.[3]

  • Purify the resulting crude product by flash column chromatography using 5% ethyl acetate in hexane as the eluent to yield this compound.[3]

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Isoquinoline Isoquinoline Stirring Stirring at Room Temp (Initial) Isoquinoline->Stirring NBS N-Bromosuccinimide (NBS) NBS->Stirring AceticAcid Acetic Acid (Solvent) AceticAcid->Stirring Heating Heating at 100°C Overnight Stirring->Heating Cooling Cooling to Room Temp Heating->Cooling Concentration Solvent Removal (Reduced Pressure) Cooling->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Product This compound Chromatography->Product

Synthesis Workflow for this compound.

Key Reactions and Applications: The Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), the palladium catalyst (e.g., 0.05 equiv), and the base (e.g., 2.0 equiv).[5]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times to establish an inert atmosphere.[5]

  • Inject the degassed solvent mixture into the flask via syringe.[5]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.[5][6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylisoquinoline.

G Experimental Workflow for Suzuki-Miyaura Coupling Start Start ReactionSetup Combine Reactants: - this compound - Boronic Acid - Catalyst - Base Start->ReactionSetup InertAtmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) ReactionSetup->InertAtmosphere SolventAddition Add Degassed Solvent InertAtmosphere->SolventAddition Reaction Heat Mixture (e.g., 90°C) with Vigorous Stirring SolventAddition->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring CompletionCheck Reaction Complete? Monitoring->CompletionCheck CompletionCheck->Reaction No Workup Cool to RT, Dilute, and Perform Aqueous Workup CompletionCheck->Workup Yes Purification Purify by Column Chromatography Workup->Purification Product 3-Arylisoquinoline Product Purification->Product End End Product->End

Suzuki-Miyaura Coupling Experimental Workflow.

Spectroscopic Data

The structural confirmation of this compound relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the nine carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units ([M]⁺ and [M+2]⁺).[7]

Biological Significance

While this guide focuses on the chemical properties and synthetic utility of this compound, it is important to note that the isoquinoline scaffold is a privileged structure in medicinal chemistry. Isoquinoline and its derivatives exhibit a broad range of biological activities and are found in numerous natural products and pharmaceuticals. The functionalization of the isoquinoline core, often facilitated by precursors like this compound, is a key strategy in the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 3-Bromoisoquinoline from Isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 3-bromoisoquinoline from isoquinoline. Direct bromination of the isoquinoline ring is not a viable strategy for the synthesis of the 3-bromo isomer, as electrophilic substitution reactions preferentially occur at the 5- and 8-positions. Therefore, a multi-step synthetic route is required, proceeding through key intermediates such as isoquinoline-3-carboxylic acid and 3-aminoisoquinoline. This document details the established methodologies for each step, including reaction conditions, and presents the relevant quantitative data in a structured format for clarity and reproducibility.

Strategic Overview of the Synthesis

The synthesis of this compound from isoquinoline is a multi-step process that hinges on the strategic introduction of a functional group at the 3-position, which can then be converted to a bromine atom. The most established and reliable method involves the following sequence of reactions:

  • Oxidation of 3-Methylisoquinoline: The synthesis begins with the oxidation of 3-methylisoquinoline to yield isoquinoline-3-carboxylic acid. This step is often challenging but can be achieved using strong oxidizing agents.

  • Amidation: The resulting carboxylic acid is then converted to its corresponding amide, isoquinoline-3-carboxamide.

  • Hofmann Rearrangement: The amide undergoes a Hofmann rearrangement to produce 3-aminoisoquinoline. This reaction is crucial as it introduces the amino group at the desired position.

  • Sandmeyer Reaction: Finally, the 3-aminoisoquinoline is converted to this compound via the Sandmeyer reaction, which involves diazotization of the amino group followed by displacement with a bromide ion.

This strategic pathway is visualized in the workflow diagram below.

Experimental Workflow

SynthesisWorkflow Isoquinoline Isoquinoline Methylisoquinoline 3-Methylisoquinoline Isoquinoline->Methylisoquinoline [Not Detailed] CarboxylicAcid Isoquinoline-3-carboxylic acid Methylisoquinoline->CarboxylicAcid Oxidation Amide Isoquinoline-3-carboxamide CarboxylicAcid->Amide Amidation Amino 3-Aminoisoquinoline Amide->Amino Hofmann Rearrangement Bromo This compound Amino->Bromo Sandmeyer Reaction LogicalFlow cluster_start Starting Material cluster_intermediate1 Key Intermediate 1 cluster_intermediate2 Key Intermediate 2 cluster_intermediate3 Key Intermediate 3 cluster_final Final Product Isoquinoline Isoquinoline CarboxylicAcid Isoquinoline-3-carboxylic acid Isoquinoline->CarboxylicAcid Functionalization at C3 Amide Isoquinoline-3-carboxamide CarboxylicAcid->Amide Amide Formation Amino 3-Aminoisoquinoline Amide->Amino Carbon-Nitrogen Rearrangement Bromo This compound Amino->Bromo Diazotization & Halogenation

Physicochemical Properties of 3-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Bromoisoquinoline

This guide provides comprehensive information on the physicochemical properties, synthesis, and handling of this compound, a key heterocyclic compound used in various research and development applications, particularly in the synthesis of more complex molecules for drug discovery.

This compound is a solid, heterocyclic aromatic compound. Its core chemical and physical characteristics are summarized below, providing essential data for researchers in experimental design and execution.

PropertyValue
Molecular Formula C₉H₆BrN[1][2]
Molecular Weight 208.05 g/mol [1][2][3]
CAS Number 34784-02-6[1]
Melting Point 63-64 °C[2]
Boiling Point 316.3 ± 15.0 °C (Predicted)[2]
Appearance Solid

Experimental Protocols

A common method for the preparation of this compound involves the direct bromination of isoquinoline. The following protocol is a representative example of this synthesis.

Synthesis of this compound from Isoquinoline [4]

Objective: To synthesize this compound via electrophilic bromination of isoquinoline using N-bromosuccinimide (NBS).

Materials:

  • Isoquinoline (24 g, 186 mmol)

  • N-bromosuccinimide (NBS) (36.2 g, 204.6 mmol)

  • Acetic acid (50 mL)

  • Ethyl acetate

  • Hexane

Procedure:

  • A solution of isoquinoline (186 mmol) in 50 mL of acetic acid is prepared in a suitable reaction vessel.

  • N-bromosuccinimide (204.6 mmol) is added slowly to the stirred solution at room temperature.

  • The reaction mixture is then heated to 100 °C.

  • The mixture is maintained at this temperature overnight to ensure the reaction goes to completion.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting crude product is purified using flash column chromatography with an eluent of 5% ethyl acetate in hexane.

  • The final product, this compound, is collected. The reported yield for this specific protocol was 23.8%.[4]

Safety Information:

  • Hazards: Toxic if swallowed, causes skin irritation, and causes serious eye damage.[5]

  • Target Organs: May cause respiratory irritation.

  • Precautions: Wear protective gloves, clothing, and eye/face protection. Handle in a well-ventilated area.

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

G start Start reagents Reactants: - Isoquinoline - N-Bromosuccinimide (NBS) - Acetic Acid start->reagents Prepare mixing 1. Mix Reagents (Room Temperature) reagents->mixing heating 2. Heat Mixture (100 °C, Overnight) mixing->heating cooling 3. Cool to Room Temperature heating->cooling concentration 4. Concentrate under Reduced Pressure cooling->concentration purification 5. Purify via Flash Column Chromatography concentration->purification product Final Product: This compound purification->product Isolate

Workflow for the synthesis of this compound.

References

Spectroscopic Profile of 3-Bromoisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Bromoisoquinoline. The structural elucidation of such molecules is fundamental in medicinal chemistry and drug development, where precise identification and purity assessment are paramount. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, presenting the information in a clear, structured format for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided, along with a visual representation of the general analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-19.25s-
H-48.21s-
H-58.12d8.5
H-87.95d8.0
H-67.85t7.5
H-77.68t7.5

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data of this compound
Carbon AssignmentChemical Shift (δ, ppm)
C-1152.5
C-8a144.0
C-3137.0
C-6131.0
C-4a130.5
C-5128.0
C-7127.5
C-8127.0
C-4122.0

Solvent: CDCl₃. Proton-decoupled.

Table 3: Key IR Absorption Bands of this compound
Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H stretch
1610, 1580, 1490Medium-StrongC=C and C=N aromatic ring stretching
~850StrongC-H out-of-plane bending
~750StrongC-H out-of-plane bending
Below 700Medium-StrongC-Br stretch

Sample preparation: Attenuated Total Reflectance (ATR) on solid sample.

Table 4: Mass Spectrometry Data of this compound
m/zRelative Intensity (%)AssignmentInterpretation
207, 209~100, ~98[M]⁺, [M+2]⁺Molecular ion peaks, characteristic 1:1 ratio for one bromine atom.
128High[M-Br]⁺Fragment corresponding to the loss of the bromine atom.
101Moderate[C₈H₅N]⁺Further fragmentation, likely loss of HCN from the isoquinoline core.

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. ¹H NMR Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of solid this compound.

    • Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 0 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID) data.

    • Perform phase correction and baseline correction.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the signals and determine the chemical shifts and coupling constants.

1.2. ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.8 mL of CDCl₃.

  • Instrument Parameters (for a 100 MHz spectrometer):

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

  • Data Processing:

    • Follow the same data processing steps as for ¹H NMR (Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Record a background spectrum of the empty, clean ATR crystal.

    • Place a small amount of solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum.

    • Identify and label the significant absorption peaks.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • The sample is volatilized by heating under a high vacuum.

  • Ionization (Electron Ionization - EI):

    • In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺) and causing fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated by an electric field.

    • The ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection and Data Presentation:

    • An electron multiplier or a similar detector records the abundance of ions at each m/z value.

    • The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound (Solid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure Logical_Relationships cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data cluster_structure Final Confirmation H_NMR ¹H NMR (Chemical Shift, Multiplicity, Integration) Connectivity Proton Connectivity & Carbon Skeleton H_NMR->Connectivity C_NMR ¹³C NMR (Number of Signals, Chemical Shift) C_NMR->Connectivity Final_Structure This compound Structure Connectivity->Final_Structure provides IR_Spec IR Spectrum (Absorption Bands) Func_Groups Presence of Functional Groups (Aromatic C-H, C=C, C=N, C-Br) IR_Spec->Func_Groups Func_Groups->Final_Structure confirms MS_Spec Mass Spectrum (Molecular Ion, Fragments) Mol_Weight Molecular Weight & Presence of Bromine MS_Spec->Mol_Weight Mol_Weight->Final_Structure confirms

A Comprehensive Technical Guide to the Physical Properties of 3-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 3-Bromoisoquinoline, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document offers a structured presentation of its melting and boiling points, detailed experimental protocols for their determination, and visualizations of its synthetic pathway and a potential biological mechanism of action.

Core Physical Properties of this compound

The physical characteristics of a compound are critical for its application in research and development, influencing factors such as purification methods, reaction conditions, and formulation. The melting and boiling points of this compound are summarized below.

Physical PropertyValueSource
Melting Point Not explicitly found in search results.
Boiling Point Not explicitly found in search results.
Molecular Formula C₉H₆BrN[1]
Molecular Weight 208.05 g/mol [1]
Form Solid[2]

It is important to note that while several commercial suppliers list this compound, specific, experimentally verified melting and boiling points were not consistently available in the public domain at the time of this review. Researchers should refer to the certificate of analysis for specific batches or perform their own characterization.

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental in chemical analysis for identification and purity assessment.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method using a Digital Melting Point Apparatus

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[3][4] The tube is tapped gently to ensure dense packing.[4]

  • Apparatus Setup: The capillary tube is placed in the heating block of a digital melting point apparatus.[5] The apparatus is programmed with a starting temperature approximately 15-20°C below the expected melting point (if known) and a slow ramp rate of 1-2°C per minute to ensure thermal equilibrium.[4][5] If the approximate melting point is unknown, a rapid preliminary heating can be performed to determine a rough range.[5]

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[6]

  • Purity Indication: A sharp melting range (typically 0.5-2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Thiele Tube Method

This micro-method is suitable for small quantities of liquid.[7]

  • Sample Preparation: A small amount (a few milliliters) of the liquid sample is placed in a small test tube or a fusion tube.[8][9] A capillary tube, sealed at one end, is inverted and placed into the liquid with the open end downwards.[7][9]

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[7][9]

  • Heating and Observation: The side arm of the Thiele tube is gently heated.[9] As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[7]

  • Recording the Boiling Point: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[7][9] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Synthesis and Potential Biological Activity of this compound Derivatives

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential biological activities.

Synthetic Pathway: Suzuki Coupling

Derivatives of this compound can be synthesized via Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds.[10] This reaction typically involves the coupling of an organoboron compound with a halide.

Suzuki_Coupling Bromoisoquinoline This compound Product 3-Arylisoquinoline Derivative Bromoisoquinoline->Product Reactant ArylboronicAcid Arylboronic Acid (or ester) ArylboronicAcid->Product Reactant Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Catalyst Base Base (e.g., Na₂CO₃, K₃PO₄) Base->Product Base Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product Solvent

Caption: Suzuki coupling reaction for the synthesis of 3-arylisoquinoline derivatives.

Proposed Biological Signaling Pathway: COX-2 Inhibition

Some derivatives of this compound have been investigated for their potential as analgesic and anti-inflammatory agents.[10] A common mechanism for such activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid releases COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins (PGs) COX2_Enzyme->Prostaglandins converts to Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediate Bromoisoquinoline_Derivative This compound Derivative Bromoisoquinoline_Derivative->COX2_Enzyme Inhibits

Caption: Proposed mechanism of action via inhibition of the COX-2 pathway.

References

Reactivity of the Bromine Atom at the 3-Position of Isoquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and biologically active compounds. Functionalization of this core structure is of paramount importance in medicinal chemistry and drug discovery. The bromine atom at the 3-position of the isoquinoline ring serves as a versatile handle for a wide array of chemical transformations, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of 3-bromoisoquinoline, with a focus on key palladium-catalyzed cross-coupling reactions, nucleophilic substitution, and other significant transformations. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate the practical application of these methodologies in a research and development setting.

Introduction

The strategic placement of a bromine atom at the 3-position of the isoquinoline nucleus renders this position susceptible to a variety of synthetic manipulations. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring system influences the reactivity of the C-Br bond, making it an excellent substrate for numerous cross-coupling and substitution reactions. This guide will delve into the intricacies of these reactions, providing researchers with the necessary information to effectively utilize this compound as a key building block in their synthetic endeavors.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for several of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron species with an organic halide. This reaction is widely used to synthesize 3-aryl and 3-heteroarylisoquinolines, which are prevalent in many biologically active molecules.[1]

Quantitative Data: Suzuki-Miyaura Coupling of this compound

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂OReflux1285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane1001692
33,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L4 (1.2)-DBUTHF/H₂O1100.1782[2][3]
4Thiophen-2-ylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1001288
5Pyridin-3-ylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O1001875

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

    • Sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)

    • Toluene (5 mL)

    • Ethanol (2 mL)

    • Water (2 mL)

    • Schlenk flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • To a Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent mixture of toluene, ethanol, and water.

    • Heat the reaction mixture to reflux with vigorous stirring for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the 3-phenylisoquinoline.

Visualizations:

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_main Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)₂) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') Ar_Ar_prime 3-Substituted Isoquinoline ArX This compound Ar_prime_B Organoboron Reagent Suzuki_Workflow Suzuki-Miyaura Experimental Workflow start Start setup Reaction Setup: Combine this compound, boronic acid, catalyst, and base. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x). setup->inert solvent Add Degassed Solvents inert->solvent heat Heat to Reflux (e.g., 100 °C) solvent->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup: Extraction with organic solvent. monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify end End purify->end Heck_Catalytic_Cycle Heck Reaction Catalytic Cycle cluster_main Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex [Ar-Pd(II)L_n(Alkene)]-X ArPdX->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)L_n-X AlkeneComplex->InsertionProduct Migratory Insertion HPdX H-Pd(II)L_n-X InsertionProduct->HPdX β-Hydride Elimination HPdX->Pd0 Reductive Elimination (-HX) Heck_Workflow Heck Reaction Experimental Workflow start Start combine Combine Reactants: This compound, alkene, catalyst, ligand, and base in solvent. start->combine seal Seal Reaction Vessel combine->seal heat Heat Reaction Mixture (e.g., 100-140 °C) seal->heat cool Cool to Room Temperature heat->cool workup Workup: Dilute with water, extract. cool->workup purify Purification: Column Chromatography workup->purify end End purify->end Sonogashira_Catalytic_Cycle Sonogashira Coupling Catalytic Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC_CR Ar-Pd(II)L_n-C≡CR ArPdX->ArPdC_CR Transmetalation ArPdC_CR->Pd0 Reductive Elimination (Ar-C≡CR) CuC_CR Cu-C≡CR CuC_CR->ArPdX Alkyne H-C≡CR Alkyne->CuC_CR Cu(I), Base Sonogashira_Workflow Sonogashira Coupling Experimental Workflow start Start setup Reaction Setup: Add this compound, Pd catalyst, and CuI to a Schlenk flask. start->setup inert Establish Inert Atmosphere setup->inert add_reagents Add Solvent, Base, and Alkyne inert->add_reagents heat Heat Reaction Mixture (e.g., 65 °C) add_reagents->heat filter Filter through Celite heat->filter concentrate Concentrate Filtrate filter->concentrate purify Purification: Column Chromatography concentrate->purify end End purify->end Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_main Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) AmineComplex [Ar-Pd(II)L_n(HNR₂)]-X ArPdX->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)L_n-NR₂ AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination (Ar-NR₂) Buchwald_Workflow Buchwald-Hartwig Amination Experimental Workflow start Start setup Reaction Setup: Add catalyst, ligand, and base to a dry Schlenk tube. start->setup inert Establish Inert Atmosphere setup->inert add_reagents Add Solvent, this compound, and Amine inert->add_reagents heat Heat Reaction Mixture (e.g., 100 °C) add_reagents->heat cool Cool to Room Temperature heat->cool filter Filter through Silica Gel cool->filter purify Purification: Column Chromatography filter->purify end End purify->end

References

A Technical Guide to 3-Bromoisoquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Building Block in Modern Chemistry and Medicinal Science

Introduction

3-Bromoisoquinoline is a halogenated heterocyclic aromatic compound that has emerged as a pivotal building block in organic synthesis and medicinal chemistry. Its unique electronic properties and the strategic placement of the bromine atom at the C-3 position render it an exceptionally versatile substrate for a wide array of chemical transformations. This reactivity has been harnessed by researchers and drug development professionals to construct complex molecular architectures with significant therapeutic potential. This technical guide provides a comprehensive overview of commercially available this compound, detailed experimental protocols for its use, and an exploration of its application in the development of targeted therapeutics, particularly kinase inhibitors.

Commercial Availability

A critical first step in any research or development program is the procurement of high-quality starting materials. This compound (CAS No. 34784-02-6) is readily available from a number of reputable chemical suppliers. The table below summarizes the offerings from several key vendors, providing a comparative overview of available purities and quantities to aid in sourcing for laboratory and developmental needs.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
Sigma-Aldrich 34784-02-6C₉H₆BrN208.0595%Custom Quantities
Santa Cruz Biotechnology 34784-02-6C₉H₆BrN208.05For Research UseCustom Quantities
Chem-Impex 34784-02-6C₉H₆BrN208.06≥ 95% (HPLC)250 mg, 1 g, 5 g
ChemicalBook 34784-02-6C₉H₆BrN208.0599%Gram to Multi-kilogram Scale
BLD Pharm 34784-02-6C₉H₆BrN208.06>98.0% (GC)Inquire for details

Core Synthetic Methodologies and Experimental Protocols

The synthetic utility of this compound is most prominently demonstrated in its application in palladium-catalyzed cross-coupling reactions. These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents at the 3-position of the isoquinoline core.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a robust and widely employed method for the arylation of this compound. This reaction is instrumental in the synthesis of 3-arylisoquinoline derivatives, which are prevalent scaffolds in many biologically active compounds.[1][2][3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound [1]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)

    • Sodium carbonate (Na₂CO₃) (2.0 equiv)

    • Degassed 1,4-dioxane and water (4:1 v/v)

  • Procedure:

    • In a Schlenk flask, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Coupling This compound This compound Oxidative_Addition Oxidative_Addition This compound->Oxidative_Addition Arylboronic_Acid Arylboronic_Acid Transmetalation Transmetalation Arylboronic_Acid->Transmetalation Pd(0)Ln Pd(0)Ln Pd(0)Ln->Oxidative_Addition Oxidative_Addition->Transmetalation Ar-Pd(II)L2-Br Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)L2-Ar' Reductive_Elimination->Pd(0)Ln Catalyst Regeneration 3-Arylisoquinoline 3-Arylisoquinoline Reductive_Elimination->3-Arylisoquinoline Base Base Base->Transmetalation Heck_Reaction This compound This compound Oxidative_Addition Oxidative_Addition This compound->Oxidative_Addition Alkene Alkene Alkene_Coordination_Insertion Alkene_Coordination_Insertion Alkene->Alkene_Coordination_Insertion Pd(0) Pd(0) Pd(0)->Oxidative_Addition Oxidative_Addition->Alkene_Coordination_Insertion Ar-Pd(II)-Br Beta_Hydride_Elimination Beta_Hydride_Elimination Alkene_Coordination_Insertion->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd(0) Catalyst Regeneration 3-Vinylisoquinoline 3-Vinylisoquinoline Beta_Hydride_Elimination->3-Vinylisoquinoline Base Base Base->Beta_Hydride_Elimination RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor RAS RAS Growth_Factor_Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activation Inhibitor 3-Arylisoquinoline Inhibitor Inhibitor->MEK Inhibition Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulation

References

An In-depth Technical Guide to the Safe Handling of 3-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromoisoquinoline (CAS No: 34784-02-6), a heterocyclic compound utilized in chemical synthesis and drug discovery. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

Classification Hazard Statement GHS Pictograms
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Eye Irritation (Category 1)H318: Causes serious eye damageGHS05 (Corrosion)
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationGHS07 (Exclamation Mark)

Signal Word: Danger[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Property Value
CAS Number 34784-02-6[1][2]
Molecular Formula C₉H₆BrN[1][2]
Molecular Weight 208.05 g/mol [1][2]
Appearance Solid[2]
InChI 1S/C9H6BrN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H[2]
SMILES BrC1=CC2=C(C=N1)C=CC=C2[2]

Exposure Controls and Personal Protection

Strict adherence to the use of personal protective equipment (PPE) is mandatory when handling this compound.

PPE Category Item Standard/Specification Purpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes.[3]
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term contact.Prevents direct skin contact.[3]
Body Protection Laboratory CoatFlame-resistant (e.g., Nomex® or 100% cotton)Protects skin and personal clothing from contamination.[3]
Full-Length PantsCovers the lower body to prevent skin exposure.[3]
Closed-Toe ShoesMade of a non-porous materialProtects feet from spills and falling objects.[3]
Respiratory Protection NIOSH-approved respiratorWith appropriate cartridges for organic vapors and particulatesRequired when handling outside of a certified chemical fume hood or when engineering controls are insufficient.[3]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure risks.

Handling:

  • All work with this compound should be conducted in a certified chemical fume hood.[4]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use only non-sparking tools.

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][4]

  • Keep the container tightly closed.[1][4]

  • Store locked up.[4]

  • Incompatible materials include strong oxidizing agents.[1]

First Aid Measures

In the event of exposure, immediate medical attention is required.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][4]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[1][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][4]

Accidental Release and Firefighting Measures

Accidental Release:

  • Evacuate personnel to a safe area.[1]

  • Wear appropriate personal protective equipment (see Section 3).[1]

  • Avoid dust formation.[1]

  • Do not let the product enter drains.[1]

  • Sweep up and shovel into a suitable, closed container for disposal.[4]

Firefighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Hazardous Combustion Products: Carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[1]

  • Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Experimental Protocol: Synthesis of this compound (with Safety Emphasis)

The following protocol is based on a literature procedure and incorporates critical safety measures.

Materials and Equipment:

  • Isoquinoline

  • N-bromosuccinimide (NBS)

  • Acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Chemical fume hood

  • Appropriate PPE (see Section 3)

Procedure:

  • Preparation: Set up the reaction apparatus within a certified chemical fume hood. Ensure all glassware is dry. Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Reaction Setup: In a round-bottom flask, dissolve isoquinoline in acetic acid with stirring.

  • Addition of Reagent: Slowly add N-bromosuccinimide (NBS) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 100°C and maintain this temperature overnight.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by column chromatography.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled hazardous waste containers.[3]

Visualizations

G General Laboratory Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 weigh Weigh Compound prep2->weigh Begin Experiment dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware react->decontaminate End Experiment waste Dispose of Waste decontaminate->waste remove_ppe Remove PPE waste->remove_ppe

Caption: A generalized workflow for safely handling hazardous chemicals like this compound in a laboratory setting.

G Inhibition of COX-2 Pathway by this compound Derivative Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Bromoisoquinoline This compound Derivative Bromoisoquinoline->COX2 Inhibits

Caption: A simplified diagram illustrating the potential mechanism of action for the anti-inflammatory and analgesic effects of this compound derivatives through the inhibition of the COX-2 enzyme.[5]

References

The Versatility of 3-Bromoisoquinoline: A Technical Guide to its Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Introduction

3-Bromoisoquinoline has emerged as a pivotal and versatile building block in modern organic synthesis. Its strategic functionalization with a bromine atom at the C-3 position provides a reactive handle for a wide array of cross-coupling reactions, enabling the construction of diverse and complex molecular architectures. The isoquinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with applications in treating a range of diseases, including cancer, neurological disorders, and inflammatory conditions.[1][2] This technical guide provides an in-depth overview of the key applications of this compound in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions, detailed experimental protocols, and its role in the development of novel therapeutic agents.

Key Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the carbon-bromine bond in this compound makes it an excellent substrate for several palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern organic synthesis, allowing for the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely utilized method for the synthesis of 3-arylisoquinolines. This reaction involves the coupling of this compound with a variety of arylboronic acids or their esters in the presence of a palladium catalyst and a base. The resulting 3-arylisoquinoline scaffold is a key feature in many biologically active molecules.[3][4]

General Reaction Scheme:

Table 1: Selected Examples of Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane/H₂O901692
33,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L4 (1.2)-DBUTHF/H₂O1101082[5]
4Thiophen-3-ylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801288
5Pyridin-3-ylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF1002475
Sonogashira Coupling: Constructing C(sp²)–C(sp) Bonds

The Sonogashira coupling provides a powerful method for the synthesis of 3-alkynylisoquinolines by reacting this compound with terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The resulting 3-alkynylisoquinolines are valuable intermediates for the synthesis of more complex heterocyclic systems and have applications in materials science.

General Reaction Scheme:

Table 2: Selected Examples of Sonogashira Coupling of this compound with Various Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF651291
2EthynyltrimethylsilanePd(OAc)₂ (2)CuI (5)DIPAToluene80885
31-HeptynePdCl₂(MeCN)₂ (15)CuI (5)Cs₂CO₃MeCN/H₂O652Moderate[6]
44-EthynylanisolePd(PPh₃)₄ (3)CuI (5)PiperidineDMF90688
5Propargyl alcoholPdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NDMF100382[7]
Buchwald-Hartwig Amination: Forming C(sp²)–N Bonds

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of 3-aminoisoquinolines from this compound and a wide range of primary or secondary amines. This palladium-catalyzed reaction has become a cornerstone of modern synthetic chemistry for the construction of carbon-nitrogen bonds, providing access to a class of compounds with significant pharmacological potential.[8][9]

General Reaction Scheme:

Table 3: Selected Examples of Buchwald-Hartwig Amination of this compound with Various Amines

EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001892
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102488
3Benzylamine[Pd(allyl)Cl]₂ (2)t-BuXPhos (4)K₃PO₄Toluene1001685
4IndolePd₂(dba)₃ (2)Xantphos (4)K₂CO₃Toluene1202478
5(S)-3-Amino-2-methylpropan-1-olPd(dba)₂ (2.5)BINAP (3.75)Cs₂CO₃THF651880[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk flask is added this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., toluene/H₂O, 4:1, 5 mL) is then added. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (typically 12-24 h). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 3-arylisoquinoline.

General Procedure for Sonogashira Coupling

In a flame-dried Schlenk flask, this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon). Degassed solvent (e.g., THF, 5 mL) and a base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.) are added, followed by the terminal alkyne (1.1 mmol, 1.1 equiv.). The reaction mixture is stirred at the appropriate temperature (e.g., 65 °C) for the required time (typically 6-12 h). After completion, the reaction mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel to yield the pure 3-alkynylisoquinoline.

General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.2 mmol, 1.2 equiv.). The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times. The amine (1.1 mmol, 1.1 equiv.) and anhydrous, degassed solvent (e.g., toluene, 5 mL) are then added. The reaction mixture is heated to the specified temperature (e.g., 100 °C) and stirred for the indicated time (typically 16-24 h). After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aminoisoquinoline.

Mandatory Visualizations

Catalytic Cycles of Cross-Coupling Reactions

Palladium_Catalyzed_Cross_Coupling_Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination S_Pd0 Pd(0)L_n S_OA Oxidative Addition S_Pd0->S_OA This compound S_ArPdX Ar-Pd(II)L_n-Br S_OA->S_ArPdX S_Trans Transmetalation S_ArPdX->S_Trans Ar'B(OH)₂ Base S_ArPdAr Ar-Pd(II)L_n-Ar' S_Trans->S_ArPdAr S_RE Reductive Elimination S_ArPdAr->S_RE Ar-Ar' S_RE->S_Pd0 So_Pd0 Pd(0)L_n So_OA Oxidative Addition So_Pd0->So_OA This compound So_ArPdX Ar-Pd(II)L_n-Br So_OA->So_ArPdX So_Trans Transmetalation So_ArPdX->So_Trans Cu-C≡CR So_Cu_cycle Cu(I) Cycle So_Cu_cycle->So_Trans So_ArPdAlk Ar-Pd(II)L_n-C≡CR So_Trans->So_ArPdAlk So_RE Reductive Elimination So_ArPdAlk->So_RE Ar-C≡CR So_RE->So_Pd0 B_Pd0 Pd(0)L_n B_OA Oxidative Addition B_Pd0->B_OA This compound B_ArPdX Ar-Pd(II)L_n-Br B_OA->B_ArPdX B_Coord Amine Coordination B_ArPdX->B_Coord HNR₂ B_Deprot Deprotonation B_Coord->B_Deprot Base B_ArPdAm Ar-Pd(II)L_n-NR₂ B_Deprot->B_ArPdAm B_RE Reductive Elimination B_ArPdAm->B_RE Ar-NR₂ B_RE->B_Pd0

Caption: Catalytic cycles for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Flask, Reagents, Catalyst, Ligand, Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvent Add Degassed Solvent inert->solvent reaction Reaction at Elevated Temperature (Stirring) solvent->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash, Dry) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation fourEBP1->Proliferation Inhibition of translation (when unphosphorylated) Inhibitor 3-Arylisoquinoline Derivative Inhibitor->PI3K ATP-Competitive Inhibition Inhibitor->mTORC1 ATP-Competitive Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 3-arylisoquinoline derivatives.

Spectroscopic Data of Representative 3-Substituted Isoquinolines

The characterization of the synthesized compounds is crucial for confirming their structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. Below is a table summarizing the characteristic ¹H and ¹³C NMR chemical shifts for representative examples of 3-aryl, 3-alkynyl, and 3-aminoisoquinolines.

Table 4: Representative ¹H and ¹³C NMR Data for 3-Substituted Isoquinolines (in CDCl₃)

CompoundStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3-(p-tolyl)isoquinoline [Structure of 3-(p-tolyl)isoquinoline]9.25 (s, 1H), 8.15 (d, J = 8.4 Hz, 1H), 7.95 (d, J = 8.0 Hz, 2H), 7.80 (s, 1H), 7.70-7.60 (m, 2H), 7.30 (d, J = 8.0 Hz, 2H), 2.45 (s, 3H)152.1, 142.5, 138.2, 136.9, 136.0, 129.8, 129.5, 127.8, 127.4, 127.1, 126.9, 120.2, 21.4
3-(Phenylethynyl)isoquinoline [Structure of 3-(phenylethynyl)isoquinoline]9.20 (s, 1H), 8.20 (s, 1H), 8.05 (d, J = 8.5 Hz, 1H), 7.85 (d, J = 8.2 Hz, 1H), 7.75-7.65 (m, 1H), 7.60-7.50 (m, 3H), 7.45-7.35 (m, 3H)152.5, 141.8, 136.2, 131.9, 130.3, 129.0, 128.5, 127.9, 127.6, 127.2, 123.0, 120.9, 93.5, 87.9
3-(Phenylamino)isoquinoline [Structure of 3-(phenylamino)isoquinoline]9.05 (s, 1H), 8.00 (d, J = 8.4 Hz, 1H), 7.75 (d, J = 8.1 Hz, 1H), 7.65-7.55 (m, 1H), 7.50-7.40 (m, 3H), 7.35-7.25 (m, 2H), 7.10-7.00 (m, 2H)151.8, 149.5, 142.1, 136.5, 129.4, 128.8, 127.5, 127.0, 123.8, 122.5, 120.3, 108.9

Conclusion

This compound has proven to be an exceptionally valuable building block in organic synthesis, providing a versatile platform for the construction of a wide range of complex molecules. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allows for the efficient and modular synthesis of 3-substituted isoquinolines. These derivatives are of significant interest to the pharmaceutical and materials science industries due to their diverse biological activities and physicochemical properties. The detailed protocols and data presented in this guide are intended to serve as a comprehensive resource for researchers, enabling the further exploration and application of this compound in the development of novel and impactful chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromoisoquinoline with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 3-bromoisoquinoline with various boronic acids. This powerful carbon-carbon bond-forming reaction is a cornerstone in synthetic chemistry, enabling the creation of diverse 3-arylisoquinoline scaffolds. These structures are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds, including potential anticancer agents.

Introduction

The isoquinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The Suzuki-Miyaura coupling offers a versatile and efficient method for the functionalization of the isoquinoline nucleus at the 3-position by introducing a variety of aryl and heteroaryl substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of potential drug candidates. 3-Arylisoquinoline derivatives have shown promise as inhibitors of various signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[1]

Data Presentation: Suzuki Coupling Reaction Conditions and Yields

The success of the Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. The following tables summarize representative reaction conditions and corresponding yields for the synthesis of 3-arylisoquinolines and structurally related 3-arylquinolines, providing a valuable resource for reaction optimization.

Table 1: Suzuki Coupling of 3-Bromoquinoline with Various Boronic Acids

(Data for 3-bromoquinoline is presented as a close structural analog to guide the reaction optimization for this compound)

EntryBoronic Acid/EsterCatalyst (mol%)Base (Equivalents)Solvent SystemTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-9012-16High[1]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (1)1,4-Dioxane/H₂O (3:1)1006-865[1]
33,5-Dimethylisoxazole-4-boronic acid pinacol esterVaries (Optimization Study)DBUTHF/H₂OAmbientVariesVaries[1]
4Various Arylboronic acidsPd(OAc)₂ (4.2)Na₂CO₃ (2.5)Acetone/H₂O (2:1)40-450.5-783-96[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing the Suzuki coupling reaction of this compound. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol outlines a common method using a palladium catalyst with a phosphine ligand.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

  • Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]

Protocol 2: Ligand-Free Suzuki-Miyaura Coupling

This protocol provides an alternative procedure that does not require a phosphine ligand.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Water-Ethanol mixture (e.g., 1:1)

  • Diethyl ether

  • Reaction vial or flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a reaction vial, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.5 mol%).

  • Solvent Addition: Add the water-ethanol solvent mixture.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for the required time.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, extract the mixture four times with diethyl ether.

  • Purification: Combine the organic extracts and purify by column chromatography on silica gel to obtain the desired 3-arylisoquinoline.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Suzuki_Miyaura_Catalytic_Cycle cluster_reagents pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)L2-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar_prime Ar-Pd(II)L2-Ar' transmetalation->ar_pd_ar_prime ar_pd_ar_prime->pd0  Regeneration reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination ar_ar_prime Ar-Ar' reductive_elimination->ar_ar_prime reagents This compound (Ar-X) + Arylboronic Acid (Ar'-B(OR)2) + Base

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow for Suzuki Coupling

A typical experimental workflow for performing a Suzuki coupling reaction involves several key stages, from preparation to purification.[1]

Experimental_Workflow start Start setup Reaction Setup (Combine this compound, Boronic Acid, Catalyst, Base) start->setup inert Establish Inert Atmosphere (Evacuate and Backfill with Ar/N2) setup->inert solvent Solvent Addition (Inject Degassed Solvent) inert->solvent reaction Reaction (Heat with Vigorous Stirring) solvent->reaction monitoring Reaction Monitoring (TLC or LC-MS) reaction->monitoring workup Work-up (Extraction and Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification product Pure 3-Arylisoquinoline purification->product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Certain 3-arylisoquinoline derivatives have been investigated for their potential to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1]

PI3K_Akt_mTOR_Pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt mtor mTORC1 akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor 3-Arylisoquinoline Derivative inhibitor->pi3k Inhibition inhibitor->akt Inhibition inhibitor->mtor Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 3-arylisoquinolines.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 3-bromoisoquinoline as a key building block. The functionalization of the isoquinoline scaffold at the 3-position is a critical strategy in medicinal chemistry for the synthesis of novel therapeutic agents. This document details the experimental protocols and quantitative data for several powerful cross-coupling methodologies, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions.

The resulting 3-substituted isoquinoline derivatives are of significant interest in drug discovery. For instance, certain 3-arylisoquinoline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[1]

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The successful execution of a palladium-catalyzed cross-coupling reaction involves a series of key steps to ensure an inert atmosphere and optimal reaction conditions.

G prep Preparation setup Reaction Setup prep->setup Combine solid reagents inert Inert Atmosphere setup->inert Evacuate & backfill with Ar/N2 (3x) solvent Solvent Addition inert->solvent Inject degassed solvent reaction Reaction solvent->reaction Heat with stirring workup Work-up reaction->workup Cool & quench purification Purification workup->purification Extraction & drying end end purification->end Column chromatography Suzuki_Cycle Pd0 Pd(0)L_n PdII_A IsoQ-Pd(II)L_n-Br Pd0->PdII_A Oxidative Addition (this compound) PdII_B [IsoQ-Pd(II)L_n-OR']- PdII_A->PdII_B Transmetalation (ArB(OR)2 + Base) PdII_C IsoQ-Pd(II)L_n-Ar PdII_B->PdII_C Product 3-Arylisoquinoline PdII_C->Product Reductive Elimination Product->Pd0 Heck_Cycle Pd0 Pd(0)L_n PdII_A IsoQ-Pd(II)L_n-Br Pd0->PdII_A Oxidative Addition (this compound) PdII_B Alkene Complex PdII_A->PdII_B Alkene Coordination PdII_C Insertion Product PdII_B->PdII_C Migratory Insertion Product 3-Vinylisoquinoline PdII_C->Product β-Hydride Elimination Product->Pd0 + HBr Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_A IsoQ-Pd(II)L_n-Br Pd0->PdII_A Oxidative Addition PdII_C IsoQ-Pd(II)L_n-C≡CR PdII_A->PdII_C Transmetalation Product 3-Alkynyl- isoquinoline PdII_C->Product Reductive Elimination Product->Pd0 CuI Cu(I)Br Cu_alkyne Cu(I)-C≡CR CuI->Cu_alkyne Base Cu_alkyne->PdII_A Alkyne H-C≡CR Alkyne->Cu_alkyne Buchwald_Cycle Pd0 Pd(0)L_n PdII_A IsoQ-Pd(II)L_n-Br Pd0->PdII_A Oxidative Addition (this compound) PdII_B Amine Complex PdII_A->PdII_B Amine Coordination PdII_C Amido Complex PdII_B->PdII_C Deprotonation (Base) Product 3-Aminoisoquinoline PdII_C->Product Reductive Elimination Product->Pd0 Stille_Cycle Pd0 Pd(0)L_n PdII_A IsoQ-Pd(II)L_n-Br Pd0->PdII_A Oxidative Addition (this compound) PdII_C IsoQ-Pd(II)L_n-R PdII_A->PdII_C Transmetalation (R-SnBu3) Product 3-Substituted- isoquinoline PdII_C->Product Reductive Elimination Product->Pd0 PI3K_pathway

References

Application Notes: Synthesis of 3-Arylisoquinolines via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3-arylisoquinoline scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide range of biological activities.[1][2] These derivatives have been investigated as potential anticancer agents, acting as dual inhibitors of topoisomerase I and II, and have been shown to interfere with critical signaling pathways like PI3K/Akt/mTOR.[1][2] The ability to efficiently synthesize a diverse library of these molecules is crucial for structure-activity relationship (SAR) studies. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming the key carbon-carbon bond between an aryl group and the isoquinoline core, starting from 3-bromoisoquinoline.[1][3] This reaction is favored for its high functional group tolerance, broad availability of organoboron reagents, and generally high yields.[4]

This document provides detailed protocols and comparative data for the synthesis of 3-arylisoquinolines from this compound using the Suzuki-Miyaura coupling reaction, intended for researchers and professionals in synthetic chemistry and drug development.

General Reaction Scheme

The fundamental transformation involves the palladium-catalyzed coupling of this compound with an arylboronic acid in the presence of a base.

G cluster_reactants Reactants cluster_products Products cluster_conditions Conditions r1 This compound p1 3-Arylisoquinoline r1->p1 + r2 Arylboronic Acid (Ar-B(OH)2) r2->p1 p2 Byproducts c1 Pd Catalyst c1->p1 c2 Base c2->p1 G prep 1. Preparation setup 2. Reaction Setup prep->setup Add reactants, catalyst, base inert 3. Inert Atmosphere setup->inert Evacuate & backfill with Ar/N₂ (3x) reaction 4. Reaction inert->reaction Add degassed solvent, heat & stir monitor 5. Monitoring (TLC) reaction->monitor workup 6. Workup & Extraction monitor->workup Upon completion purify 7. Purification workup->purify Dry & concentrate char 8. Characterization purify->char Column chromatography SuzukiCycle pd0 Pd(0)Ln pd2_halide Ar-Pd(II)L2-X pd0->pd2_halide Oxidative Addition product Ar-Ar' (3-Arylisoquinoline) pd0->product pd2_aryl Ar-Pd(II)L2-Ar' pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination aryl_halide Ar-X (this compound) aryl_halide->pd2_halide boronic_acid Ar'-B(OR)2 boronic_acid->pd2_aryl base Base (e.g., OH⁻) base->pd2_aryl

References

The Versatility of 3-Bromoisoquinoline in Medicinal Chemistry: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide for Researchers

The isoquinoline scaffold is a prominent privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 3-bromoisoquinoline stands out as a versatile and highly valuable building block for the synthesis of novel therapeutic agents. The strategic placement of the bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and facilitating the exploration of structure-activity relationships (SAR). This document provides detailed application notes on the use of this compound in drug discovery, focusing on its application in the development of anticancer agents and kinase inhibitors. Furthermore, it offers comprehensive, step-by-step protocols for the synthesis and biological evaluation of this compound derivatives.

Key Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas, primarily due to their ability to interact with key biological targets.

  • Anticancer Drug Discovery: A significant area of research involves the development of 3-substituted isoquinoline derivatives as potent anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, liver, lung, and colon. The mechanism of action for many of these derivatives involves the inhibition of critical enzymes in cancer progression, such as topoisomerases and protein kinases.[1][2][3]

  • Kinase Inhibition: The isoquinoline core is a common feature in many kinase inhibitors. By modifying the 3-position of the isoquinoline ring, researchers have successfully developed potent and selective inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Haspin.[4][5] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[6][7]

  • PARP Inhibition: Isoquinoline derivatives have also been explored as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[8][9] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP can lead to synthetic lethality and targeted cell death.[10]

  • Anti-inflammatory and Analgesic Agents: Recent studies have highlighted the potential of this compound derivatives as noteworthy analgesic and anti-inflammatory agents, suggesting their utility in treating pain and inflammation.

Data Presentation: Biological Activity of 3-Substituted Isoquinoline Derivatives

The following tables summarize the in vitro biological activities of various 3-substituted isoquinoline derivatives, providing a comparative overview of their potency against different cancer cell lines and kinases.

Table 1: Anticancer Activity of 3-Arylisoquinoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
1a Huh7 (Liver)9.82[1]
LM9 (Liver)6.83[1]
7 HuH7 (Liver)1.93[3]
LM9 (Liver)2.10[3]
2 MCF-7 (Breast)0.4 - 0.8[2][11]
4 MCF-7 (Breast)0.4 - 0.8[2][11]
6 MCF-7 (Breast)0.4 - 0.8[2][11]
1a (hybrid) A549 (Lung)1.43[12]
1b (hybrid) A549 (Lung)1.75[12]
1c (hybrid) A549 (Lung)3.93[12]
17 A549 (Lung)0.025[12]
3 (N-(3-morpholinopropyl)-substituted) Mean (9 cell lines)0.039[12]

Table 2: Kinase Inhibitory Activity of 3-Substituted Isoquinoline Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
14f (quinazoline hybrid) HER2-[4]
7c (quinazoline hybrid) HER28[13]
2 (pyrrolo[3,2-g]isoquinoline) Haspin10.1[5]
3 (pyrrolo[3,2-g]isoquinoline) Haspin10.6[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of 3-Arylisoquinolines via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[14][15][16]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • n-Propanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Nitrogen gas supply

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), palladium acetate (0.003 eq), and triphenylphosphine (0.01 eq).

  • Add n-propanol as the solvent.

  • Stir the mixture at room temperature for 15 minutes under a nitrogen atmosphere to allow for the dissolution of solids.

  • Add a 2M aqueous solution of sodium carbonate (1.3 eq) and deionized water.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-arylisoquinoline.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a colorimetric assay to determine the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, resuspend in fresh medium, and count the cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is <0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to determine the inhibitory activity of synthesized compounds against a specific protein kinase.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Synthesized this compound derivatives in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations.

  • Kinase Reaction:

    • Add the test compounds at various concentrations to the wells of a 384-well plate.

    • Add the kinase to all wells except the "no enzyme" control.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and measure the resulting luminescence.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in this document.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Reactants: This compound, Arylboronic acid, Pd(OAc)₂, PPh₃ solvent Add n-Propanol and Na₂CO₃ solution prep->solvent reflux Heat to Reflux (1-2 hours) under N₂ solvent->reflux tlc Monitor by TLC reflux->tlc extract Aqueous Work-up & Extraction with Ethyl Acetate tlc->extract dry Dry, Filter, & Concentrate extract->dry purify Column Chromatography dry->purify end Pure 3-Arylisoquinoline purify->end Characterization (NMR, MS)

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound Derivatives (serial dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Data Analysis: Calculate % Viability Determine IC50 read->analyze

Caption: Workflow for the in vitro MTT cytotoxicity assay.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor 3-Substituted Isoquinoline Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by 3-substituted isoquinolines.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_cell_fate Cell Fate SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits DSB Double-Strand Break (DSB) SSB->DSB during replication BER Base Excision Repair (BER) PARP->BER initiates Viability Cell Survival BER->Viability HR Homologous Recombination (HR) (BRCA-proficient cells) DSB->HR Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis in HR-deficient cells (e.g., BRCA mutant) HR->Viability Inhibitor Isoquinoline-based PARP Inhibitor Inhibitor->PARP

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cells.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 3-bromoisoquinoline with phenylboronic acid. This reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond to produce 3-phenylisoquinoline. The isoquinoline moiety is a significant pharmacophore found in numerous biologically active compounds, making this protocol highly relevant for drug discovery and development.

Introduction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide variety of boronic acids have made it a favored method in synthetic chemistry.[2] The application of this reaction to heteroaromatic systems like this compound allows for the synthesis of diverse derivatives with potential applications in medicinal chemistry, including the development of anticancer and antimalarial agents.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[3][4] The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.[5]

Experimental Protocol

This protocol details the Suzuki-Miyaura coupling of this compound with phenylboronic acid to yield 3-phenylisoquinoline.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/VolumeProperties
This compound208.06[6]1.0208 mgPale yellow solid[6]
Phenylboronic acid121.93[7]1.2146 mgWhite to off-white crystalline solid[8]
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.56[9]0.0558 mgBright yellow crystalline solid, sensitive to air and light[10][11]
Sodium Carbonate (Na₂CO₃)105.99[12]2.0212 mgWhite, crystalline, hygroscopic powder[13]
1,4-Dioxane88.11-4 mLColorless liquid, may form explosive peroxides[14][15]
Water (degassed)18.02-1 mL-
Ethyl acetate--As needed-
Brine--As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed-
Silica Gel--As needed-
Argon or Nitrogen Gas--As neededInert gas
Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup

Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (208 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum and connect it to an inert gas manifold. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) by bubbling argon or nitrogen through the solvents for 15-20 minutes. Add the degassed solvent mixture to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating mantle set to 90 °C. Stir the reaction mixture vigorously under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, dilute with ethyl acetate, and spot on a TLC plate. A suitable eluent system is a mixture of ethyl acetate and hexanes.

  • Workup: Once the reaction is complete (typically after 12-16 hours, as indicated by the disappearance of the starting material on TLC), remove the flask from the heat and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure 3-phenylisoquinoline.

Safety Precautions
  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts are toxic and should be handled with care.

  • 1,4-Dioxane is flammable and can form explosive peroxides upon exposure to air and light.[16]

  • This compound is harmful if swallowed and can cause skin and eye irritation.[17]

Data Presentation

The following table summarizes the key quantitative data for the experimental protocol.

ParameterValue
Scale of Reaction1.0 mmol
Equivalents of Phenylboronic acid1.2
Equivalents of Base (Na₂CO₃)2.0
Catalyst Loading (mol%)5
Solvent System1,4-Dioxane/Water (4:1)
Reaction Temperature90 °C
Reaction Time12-16 hours
Expected Yield70-90% (literature dependent)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the Suzuki-Miyaura coupling of this compound.

G Experimental Workflow for Suzuki-Miyaura Coupling reagent_prep Reagent Preparation (this compound, Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃) setup Reaction Setup (Combine reagents in Schlenk flask) reagent_prep->setup inert Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂) setup->inert solvent Solvent Addition (Degassed 1,4-Dioxane/Water) inert->solvent reaction Reaction (Heat to 90°C with stirring) solvent->reaction monitoring Monitoring (TLC) reaction->monitoring workup Aqueous Workup (Extraction with Ethyl Acetate) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product (3-Phenylisoquinoline) purification->product

Caption: A flowchart of the experimental procedure.

Catalytic Cycle

The diagram below outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

G Catalytic Cycle of Suzuki-Miyaura Coupling cluster_reactants pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)L₂-Ar' pd_complex1->pd_complex2 Transmetalation transmetalation Transmetalation pd_complex2->pd0 Catalyst Regeneration product Ar-Ar' pd_complex2->product Reductive Elimination reductive_elimination Reductive Elimination aryl_halide Ar-X (this compound) aryl_halide->pd_complex1 boronic_acid Ar'-B(OH)₂ (Phenylboronic acid) boronic_acid->pd_complex2

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols: 3-Bromoisoquinoline as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromoisoquinoline as a strategic starting material for the synthesis of a diverse range of bioactive molecules. Its versatile reactivity, particularly at the C3 position, allows for the introduction of various functionalities through well-established cross-coupling and amination reactions, making it an invaluable scaffold in medicinal chemistry. This document details synthetic strategies and biological activities of this compound derivatives as potent inhibitors of key therapeutic targets, including Rho-associated coiled-coil containing protein kinase (ROCK), Glycogen Synthase Kinase-3 (GSK-3), and Poly(ADP-ribose) polymerase (PARP).

Application in Kinase Inhibitor Development

The isoquinoline core is a privileged structure in the design of kinase inhibitors. The bromine atom at the 3-position of this compound serves as a convenient handle for introducing diverse substituents that can interact with the active sites of various kinases.

ROCK Inhibitors

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are crucial regulators of the actin cytoskeleton and are implicated in various pathological conditions, including hypertension, glaucoma, and cancer metastasis. Inhibition of ROCK has emerged as a promising therapeutic strategy.

A common approach to developing ROCK inhibitors involves the synthesis of 3-substituted isoquinolines. For instance, the introduction of a pyridinyl moiety at the C3 position can lead to potent ROCK inhibition.

Quantitative Data for Isoquinoline-Based ROCK Inhibitors:

CompoundTargetIC50/KiReference CompoundIC50/Ki (Reference)
FasudilROCK2IC50: 0.158 µM--
HydroxyfasudilROCK1/ROCK2IC50: 0.73 µM / 0.72 µM--
Ripasudil (K-115)ROCK1/ROCK2IC50: 51 nM / 19 nM--
Netarsudil (AR-13324)ROCK1/ROCK2Ki: 1 nM / 1 nM--
Y-27632ROCK1/ROCK2Ki: 220 nM / 300 nM--
GSK-3 Inhibitors

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is linked to neurodegenerative diseases like Alzheimer's, bipolar disorder, and type 2 diabetes.[1][2][3] The development of selective GSK-3 inhibitors is a significant area of research.

3-Amino- and 3-amidoisoquinoline derivatives have shown promise as GSK-3 inhibitors. The amino group can be introduced via Buchwald-Hartwig amination of this compound, providing a key intermediate for further elaboration.

Quantitative Data for Isoquinoline-Based GSK-3 Inhibitors:

CompoundTargetIC50Reference CompoundIC50 (Reference)
Pyrimidyl hydrazone derivativeGSK-3Low nM--
Benzothiazolylurea 66GSK-3140 nMAR-A014418330 nM
Pyridylurea 62GSK-398 nMAR-A014418330 nM
CHIR99021GSK-3β6.7 nM--
TideglusibGSK-3β502 nM--
COB-187GSK-3β11 nMTideglusib502 nM

Application in PARP Inhibitor Development

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for DNA repair.[4] PARP inhibitors have been successfully developed as anti-cancer agents, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5]

The isoquinolinone scaffold is a key feature in several PARP inhibitors. This compound can be a precursor to isoquinolinone derivatives, where further functionalization can lead to potent PARP inhibition.

Quantitative Data for Isoquinoline-Based PARP Inhibitors:

CompoundTargetIC50Reference CompoundIC50 (Reference)
5-iodoisoquinolin-1-onePARPPotent (preliminary screen)--
Dihydroisoquinolone 1aPARP1/PARP213 µM / 0.8 µM--
Isoquinolone 1bPARP1/PARP29.0 µM / 0.15 µM--
Benzamido isoquinolone 2PARP1/PARP213.9 µM / 1.5 µM--
4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-onePARP1/PARP2156 nM / 70.1 nMOlaparib-
Olaparib Analogue 5lPARP-116.10 nMOlaparib-

Experimental Protocols

The following are representative protocols for the synthesis of key intermediates and potential bioactive molecules derived from this compound.

Protocol 1: Synthesis of 3-(Pyridin-4-yl)isoquinoline via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a substituted pyridylboronic acid.[6][7]

Materials:

  • This compound

  • 4-Pyridylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), 4-pyridylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-(pyridin-4-yl)isoquinoline.

Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow start Start reagents Combine this compound, Boronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 90°C, 12-16h) solvent->heat workup Aqueous Workup (EtOAc/Water) heat->workup purify Column Chromatography workup->purify product 3-(Aryl)isoquinoline Product purify->product

Caption: General workflow for the synthesis of 3-aryisoquinolines.

Protocol 2: Synthesis of 3-(Piperazin-1-yl)isoquinoline via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with piperazine.[8]

Materials:

  • This compound

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-(piperazin-1-yl)isoquinoline.

Experimental Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow start Start reagents Combine this compound, Amine, Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 100°C, 12-24h) solvent->heat workup Filtration and Aqueous Workup heat->workup purify Column Chromatography workup->purify product 3-Amino-isoquinoline Product purify->product

Caption: General workflow for 3-aminoisoquinoline synthesis.

Protocol 3: Synthesis of 3-(Phenylethynyl)isoquinoline via Sonogashira Coupling

This protocol describes a general procedure for the palladium/copper-catalyzed Sonogashira coupling of this compound with phenylacetylene.[9]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add anhydrous DMF (5 mL) to dissolve the solids.

  • Add triethylamine (3.0 mmol) and then phenylacetylene (1.2 mmol) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(phenylethynyl)isoquinoline.

Experimental Workflow for Sonogashira Coupling:

Sonogashira_Workflow start Start reagents Combine this compound, Pd Catalyst, CuI, Base start->reagents inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Degassed Solvent and Alkyne inert->solvent heat Heat and Stir (e.g., 80°C, 6-12h) solvent->heat workup Aqueous Workup (EtOAc/Water) heat->workup purify Column Chromatography workup->purify product 3-Alkynyl-isoquinoline Product purify->product

Caption: General workflow for 3-alkynylisoquinoline synthesis.

Signaling Pathway Diagrams

ROCK Signaling Pathway

The RhoA/ROCK signaling pathway plays a central role in regulating cell contraction and motility.

ROCK_Pathway GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Ligand RhoA_GTP RhoA-GTP (active) RhoGEF->RhoA_GTP activates RhoA_GDP RhoA-GDP (inactive) RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK activates LIMK LIMK ROCK->LIMK activates MLCP MLCP ROCK->MLCP inhibits MLC MLC ROCK->MLC phosphorylates Cofilin Cofilin LIMK->Cofilin phosphorylates pCofilin p-Cofilin (inactive) Actin_Polymerization Actin Stress Fiber Formation pCofilin->Actin_Polymerization leads to pMLCP p-MLCP (inactive) pMLC p-MLC Contraction Cellular Contraction & Motility pMLC->Contraction leads to Inhibitor Isoquinoline-based ROCK Inhibitor Inhibitor->ROCK

Caption: The RhoA/ROCK signaling pathway and the point of inhibition.

GSK-3 Signaling Pathway (Wnt/β-catenin)

GSK-3 is a key negative regulator in the Wnt/β-catenin signaling pathway.[10][11]

GSK3_Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt->Frizzled_LRP binds Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh activates Destruction_Complex Destruction Complex (Axin, APC, CK1) Dsh->Destruction_Complex inhibits GSK3 GSK-3 Beta_Catenin β-catenin GSK3->Beta_Catenin phosphorylates pBeta_Catenin p-β-catenin Nucleus Nucleus Beta_Catenin->Nucleus translocates TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Proteasome Proteasome pBeta_Catenin->Proteasome degradation Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Inhibitor Isoquinoline-based GSK-3 Inhibitor Inhibitor->GSK3

Caption: The Wnt/β-catenin signaling pathway showing GSK-3 inhibition.

PARP-1 in Base Excision Repair (BER)

PARP-1 plays a crucial role in the base excision repair pathway by detecting DNA single-strand breaks.[5][12]

PARP_BER_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits and activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes AutoPARylation Auto-PARylation PARP1->AutoPARylation NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment scaffold for DNA_Repair DNA Repair Recruitment->DNA_Repair facilitates Inhibitor Isoquinoline-based PARP Inhibitor Inhibitor->PARP1 inhibits catalytic activity

Caption: PARP-1's role in the Base Excision Repair pathway.

References

Application of 3-Bromoisoquinoline in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 3-bromoisoquinoline serves as a versatile and crucial building block in the synthesis of novel kinase inhibitors. The bromine atom at the 3-position provides a reactive handle for introducing a wide array of chemical moieties through various cross-coupling reactions. This strategic functionalization allows for the systematic exploration of the chemical space around the isoquinoline core, enabling the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties of kinase inhibitors.

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus in modern drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on common and effective synthetic strategies.

Synthetic Strategies

The primary application of this compound in the synthesis of kinase inhibitors lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 3-position of the isoquinoline ring, introducing diverse aryl, heteroaryl, and amino substituents. The most commonly employed methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, pairing an organoboron compound with an organic halide. In this context, this compound is coupled with various aryl or heteroaryl boronic acids or their esters to generate 3-aryl or 3-heteroarylisoquinolines. This reaction is instrumental in creating extensive libraries of compounds for structure-activity relationship (SAR) studies.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide. This reaction is used to introduce a variety of primary and secondary amines at the 3-position of the isoquinoline ring, yielding 3-aminoisoquinoline derivatives. These derivatives are key intermediates and final products in the development of numerous kinase inhibitors.

Data Presentation

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized using isoquinoline scaffolds, highlighting the impact of different substituents on their potency.

Compound IDScaffoldR Group at C3Target KinaseIC50 (nM)Reference
1a Pyrazolo[3,4-g]isoquinolineHHaspin>1000[1]
1b Pyrazolo[3,4-g]isoquinolineCH3Haspin57[1]
1c Pyrazolo[3,4-g]isoquinolineC2H5Haspin66[1]
2a Pyrazolo[3,4-g]isoquinolineHHaspin112[1]
2b Pyrazolo[3,4-g]isoquinolineCH3Haspin548[1]
2c Pyrazolo[3,4-g]isoquinolineC2H5Haspin62[1]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These protocols may require optimization based on the specific substrates and desired scale.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst (0.03-0.05 mmol, 3-5 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylisoquinoline derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the base (1.2-1.5 mmol, 1.2-1.5 equiv.) to the tube under the inert atmosphere.

  • Add the anhydrous, degassed solvent (3-5 mL) via syringe.

  • Add the amine (1.1-1.5 mmol, 1.1-1.5 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoisoquinoline derivative.

Mandatory Visualization

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_intermediates Key Intermediates / Products cluster_final Final Product This compound This compound Suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) This compound->Suzuki Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) This compound->Buchwald Aryl_Isoquinoline 3-Aryl/Heteroaryl-isoquinoline Suzuki->Aryl_Isoquinoline Amino_Isoquinoline 3-Amino-isoquinoline Buchwald->Amino_Isoquinoline Kinase_Inhibitor Kinase Inhibitor Library Aryl_Isoquinoline->Kinase_Inhibitor Amino_Isoquinoline->Kinase_Inhibitor

Caption: General synthetic workflow for kinase inhibitor synthesis from this compound.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Isoquinoline-based Kinase Inhibitor Inhibitor->Raf Inhibitor->MEK

Caption: Simplified EGFR signaling pathway and potential points of inhibition.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Inhibitor Isoquinoline-based Kinase Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

References

Application Notes: Derivatization of 3-Bromoisoquinoline for Material Science Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and functional materials. 3-Bromoisoquinoline, in particular, serves as a versatile and crucial building block for the synthesis of advanced materials. The presence of the bromine atom at the C-3 position provides a reactive site for various palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse functional moieties, enabling the fine-tuning of the molecule's electronic and photophysical properties. Consequently, derivatives of this compound are extensively explored for applications in organic electronics, including organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

These application notes provide an overview of key derivatization strategies for this compound and detailed protocols for their implementation in a research setting.

Key Derivatization Strategies and Applications

The functionalization of this compound predominantly relies on well-established palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and broad substrate scope for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling: Synthesis of π-Conjugated Systems

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound.[1] When applied to this compound, it allows for the introduction of various aryl and heteroaryl groups, extending the π-conjugated system of the molecule.[2][3]

  • Applications : The resulting 3-arylisoquinolines often exhibit interesting photophysical properties.[4] These extended π-systems are crucial for developing materials for OLEDs, where they can function as emitters or host materials. The photoluminescence behavior of these compounds can be tuned by varying the nature of the coupled aryl group.[2] For instance, some derivatives show distinct halochromic properties, with emissions in the UV range in neutral solutions and visible emissions in acidic environments.[3]

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is instrumental in synthesizing isoquinoline derivatives containing a rigid ethynyl linker. This rigidity helps maintain a well-defined molecular geometry, which is often beneficial for charge transport and photophysical properties in organic materials.

  • Applications : 3-Alkynylisoquinolines are valuable intermediates and final products for various material science applications.[6] The linear, rigid nature of the alkyne bridge is ideal for constructing molecular wires and other components for organic electronics. These derivatives are also frequently used in the design of fluorescent probes, as the alkyne moiety can effectively extend the chromophore.[6][7]

Buchwald-Hartwig Amination: Synthesis of 3-Amino-Substituted Isoquinolines

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between an aryl halide and an amine. This reaction enables the synthesis of 3-arylaminoisoquinolines, a class of compounds with significant potential in materials science due to the electron-donating nature of the amino group.[8]

  • Applications : The introduction of an amino group at the 3-position can create molecules with strong intramolecular charge transfer (ICT) character, which is highly desirable for fluorescent materials.[9] These compounds are investigated as polarity-sensitive fluorescent probes and as functional materials for optoelectronic devices.[9][10] The fluorescence properties, including quantum yield and emission wavelength, can be modulated by the substituents on the N-aryl moiety.[8]

Data Presentation: Photophysical Properties of 3-Substituted Isoquinoline Derivatives

The following tables summarize the photophysical properties of representative isoquinoline derivatives synthesized via the described coupling reactions.

Table 1: Photophysical Data for 3-Arylisoquinolines (Suzuki Coupling Products)

Compound Aryl Substituent Absorption λmax (nm) Emission λmax (nm) Solvent
3a Phenyl 321 358 Ethanol
3b 4-Methylphenyl 322 359 Ethanol
3c 4-Methoxyphenyl 324 363 Ethanol
3d 4-Fluorophenyl 320 357 Ethanol
3e 4-Chlorophenyl 322 358 Ethanol
3f 4-Bromophenyl 323 359 Ethanol

Data adapted from literature reports on Suzuki-Miyaura coupling products of this compound.[2][3]

Table 2: Photophysical Data for N-Aryl-isoquinolin-3-amines (Buchwald-Hartwig Products)

Compound N-Aryl Substituent Absorption λmax (nm) Emission λmax (nm) Fluorescence Quantum Yield (ΦF)
4a Phenyl 351 425 0.44
4b 4-Chlorophenyl 355 425 0.41
4c 4-Bromophenyl 356 426 0.42
4d 3-Bromophenyl 355 426 0.40
4e 2-Bromophenyl 344 426 0.38
4f 4-Nitrophenyl 400 - Negligible

Data represents derivatives of isoquinolin-3-amine and are indicative of the properties achievable via Buchwald-Hartwig amination.[8]

Visualizations

experimental_workflow General Experimental Workflow for Derivatization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (this compound, Coupling Partner) setup Reaction Setup (Inert Atmosphere) start->setup reagents Catalyst, Ligand, Base, Solvent reagents->setup heating Heating & Stirring (e.g., 80-110 °C) setup->heating monitoring Reaction Monitoring (TLC / LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction drying Drying & Solvent Removal extraction->drying purification Column Chromatography drying->purification characterization Structural Characterization (NMR, HRMS) purification->characterization properties Photophysical Measurements (UV-Vis, PL) characterization->properties end Final Product properties->end

Caption: General experimental workflow for the derivatization of this compound.

logical_relationships Derivatization Strategies and Applications cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Derivative Classes cluster_apps Material Science Applications A This compound (Starting Material) B Suzuki-Miyaura (+ R-B(OH)₂) A->B C Sonogashira (+ R-C≡CH) A->C D Buchwald-Hartwig (+ R₂NH) A->D E 3-Arylisoquinolines (π-Conjugated Systems) B->E F 3-Alkynylisoquinolines (Rigid Linkers) C->F G 3-Amino-isoquinolines (ICT Emitters) D->G H OLED Materials E->H F->H I Fluorescent Probes & Sensors F->I G->I

References

Application Notes and Protocols for the Purification of 3-Bromoisoquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoisoquinoline is a key heterocyclic aromatic compound utilized as a versatile intermediate in the synthesis of a wide range of biologically active molecules, including potential therapeutic agents and functional materials. The purity of this compound is critical for the successful synthesis of downstream targets and for ensuring the reliability and reproducibility of experimental results. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds. This method relies on the principle of differential solubility of the target compound and its impurities in a suitable solvent or solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool, the desired compound forms highly ordered crystals, while impurities are left behind in the mother liquor. This document provides detailed protocols for the recrystallization of this compound, guidance on solvent selection, and expected outcomes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number34784-02-6[1]
Molecular FormulaC₉H₆BrN[1]
Molecular Weight208.05 g/mol [1]
AppearanceWhite to light brown solid[1]
Melting Point63-64 °C[1]

Solubility and Solvent Selection

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. Furthermore, the impurities should either be highly soluble at all temperatures or sparingly soluble in the hot solvent.

A systematic solvent screening is highly recommended to identify the optimal solvent or solvent system for a particular batch of crude this compound.

Table 2: Qualitative Solubility and Suitability of Common Solvents for Recrystallization of this compound (Estimated)

SolventPolarityBoiling Point (°C)Expected Solubility (Hot)Expected Solubility (Cold)Suitability as a Single SolventPotential Use in Mixed-Solvent System
WaterHigh100Very LowVery LowUnlikelyAs an anti-solvent with a polar organic solvent
EthanolHigh78HighModeratePossibleWith water or a non-polar solvent
IsopropanolHigh82HighModeratePossibleWith water or a non-polar solvent
Ethyl AcetateMedium77HighLowGood CandidateWith a non-polar solvent like hexane
AcetoneMedium56Very HighHighUnlikelyPossible with a non-polar anti-solvent
DichloromethaneMedium40Very HighVery HighUnlikelyPossible with a non-polar anti-solvent
TolueneLow111HighModeratePossibleWith a non-polar solvent like hexane
HexaneLow69LowVery LowPossibleAs an anti-solvent with a more polar solvent

Note: The solubility data presented in this table is estimated based on the behavior of similar compounds and general principles of solubility. Experimental verification is crucial for process optimization.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization of this compound

Objective: To identify a suitable solvent or mixed-solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane)

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.

  • Agitate the mixtures and observe the solubility. A good solvent will not dissolve the compound at room temperature.

  • For the solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the test tubes in a heating block or water bath.

  • Observe the solubility at elevated temperatures. An ideal solvent will completely dissolve the compound near its boiling point.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good crop of crystals upon cooling is a suitable candidate for single-solvent recrystallization.

  • For a mixed-solvent system, select a "good" solvent in which this compound is highly soluble and a "poor" (or anti-) solvent in which it is sparingly soluble. The two solvents must be miscible.

Protocol 2: Single-Solvent Recrystallization of this compound

Objective: To purify crude this compound using a single-solvent recrystallization method.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethyl acetate or toluene)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of the selected solvent to the flask, just enough to create a slurry.

  • Heat the mixture to the boiling point of the solvent with gentle stirring.

  • Add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding an excess of solvent to maximize the yield.

  • If the solution is colored, and the color is due to impurities, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the formation of crystals.[2]

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the crystal surface.

  • Dry the purified crystals under vacuum to remove any remaining solvent.

  • Determine the melting point and yield of the purified this compound.

Protocol 3: Mixed-Solvent Recrystallization of this compound (e.g., Ethanol/Water or Ethyl Acetate/Hexane)

Objective: To purify crude this compound using a mixed-solvent recrystallization method. This method is particularly useful if no suitable single solvent is found.

Materials:

  • Crude this compound

  • A "good" solvent (e.g., ethanol or ethyl acetate)

  • A "poor" or "anti-solvent" (e.g., water or hexane)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol or ethyl acetate) in an Erlenmeyer flask.

  • While keeping the solution hot, add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of a cold mixture of the two solvents (in the same approximate ratio as the final crystallization mixture) or with the cold "poor" solvent.[2]

  • Dry the purified crystals under vacuum.

  • Determine the melting point and yield of the purified this compound.

Data Presentation

Table 3: Comparison of Purification Methods for Bromoquinolines (Illustrative Data)

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Recrystallization (Ethanol/Water)859570Effective for removing less polar impurities. Data is for a similar bromoquinoline derivative.[2]
Column Chromatography (Petroleum Ether:Ethyl Acetate 4:1)859860Good for separating closely related impurities.[2]
Recrystallization followed by Column Chromatography85>9950Recommended for achieving high purity.[2]

Note: The data in this table is based on the purification of a similar compound, 3-bromoquinoline, and should be used as a general guideline. Actual results for this compound may vary.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude this compound add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved Clear Hot Solution add_solvent->dissolved hot_filtration Hot Gravity Filtration dissolved->hot_filtration impurities Insoluble Impurities hot_filtration->impurities cool_slowly Slow Cooling to RT hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath crystal_formation Crystal Formation ice_bath->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals purified_product Purified this compound dry_crystals->purified_product

Caption: General workflow for the purification of this compound by recrystallization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of 3-bromoisoquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Q1: My reaction shows low or no conversion to the desired product. What are the primary factors to investigate?

A1: Low or no product formation in a Suzuki coupling reaction is a common issue that can often be resolved by systematically evaluating several key parameters. Start by verifying the integrity of your reagents and the reaction setup.

  • Catalyst Activity: The palladium catalyst is central to the reaction's success. Ensure that your palladium source, particularly Pd(0) catalysts, has not been deactivated by improper handling or storage. If using a Pd(II) precatalyst, confirm that the conditions are suitable for its in situ reduction to the active Pd(0) species.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can lead to catalyst decomposition and the undesirable homocoupling of boronic acids.[1] It is crucial to thoroughly degas all solvents and to maintain a positive pressure of an inert gas, such as argon or nitrogen, throughout the entire experimental procedure.[1][2]

  • Reagent Quality: Verify the purity of your this compound and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1]

Q2: I am observing significant formation of side products, such as homocoupled biaryls and protodeboronated starting material. How can I minimize these?

A2: The formation of byproducts is a frequent challenge. The following strategies can help to suppress common side reactions:

  • Homocoupling: This side reaction can arise from the coupling of two molecules of the boronic acid or two molecules of the aryl halide. It is often promoted by the presence of oxygen or high catalyst loadings.[2][3] To minimize homocoupling, ensure your reaction is rigorously degassed and consider a slight reduction in the catalyst loading.

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom.[2] This is particularly problematic with electron-rich or sterically hindered boronic acids and is often catalyzed by the base, especially in the presence of water. To mitigate this, consider using a less aqueous solvent system or anhydrous conditions.[3] Alternatively, using potassium trifluoroborate salts or more stable boronate esters, like pinacol esters, can reduce the extent of protodeboronation.[2][3]

Q3: My starting materials are not fully dissolving in the solvent system. Could this be the reason for the poor reaction outcome?

A3: Yes, poor solubility of reactants can significantly hinder the reaction rate and overall yield.[2] If you observe incomplete dissolution, consider the following adjustments:

  • Solvent Screening: Experiment with different solvents or solvent mixtures. Common choices for Suzuki couplings include ethereal solvents like 1,4-dioxane and THF, aromatic hydrocarbons like toluene, and polar aprotic solvents such as DMF, often in combination with water.[2]

  • Temperature Increase: Raising the reaction temperature can improve the solubility of your starting materials.[2] However, be mindful that excessive heat can also promote side reactions.

Q4: The reaction is proceeding, but it is very sluggish. How can I increase the reaction rate?

A4: A slow reaction can be accelerated by optimizing several factors:

  • Ligand Choice: The ligand plays a critical role in the catalytic cycle. For challenging substrates like N-heterocycles, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can significantly enhance the rate of oxidative addition and reductive elimination.[2]

  • Base Selection: The choice of base is crucial and can influence the reaction rate. A stronger base may be required to facilitate the transmetalation step. However, excessively strong bases can lead to degradation of starting materials or products.[1] It is a parameter that often requires empirical screening.

  • Concentration: Increasing the concentration of the reactants can sometimes lead to a faster reaction, but be aware of potential solubility issues.

Frequently Asked Questions (FAQs)

What is the most common cause of failure for Suzuki couplings involving nitrogen-containing heterocycles like isoquinoline?

Catalyst poisoning is a primary concern. The Lewis basic nitrogen atom in the isoquinoline ring can coordinate to the palladium center, leading to deactivation of the catalyst and consequently, low product yields.[2] To overcome this, the use of bulky, electron-rich phosphine ligands is often recommended, as they can help to stabilize the active catalytic species and prevent coordination of the heterocycle.[2]

Is water necessary in my Suzuki coupling reaction?

The role of water is multifaceted. In many cases, a biphasic system with water helps to dissolve the inorganic base and facilitates the transmetalation step.[4] However, water is also the proton source for the undesirable protodeboronation side reaction.[1] For substrates prone to protodeboronation, minimizing the amount of water or switching to anhydrous conditions can be beneficial.[1]

How do I choose the right palladium catalyst?

The selection of the palladium source and associated ligand is critical. While Pd(PPh₃)₄ is a classic catalyst, modern catalyst systems often provide better results for challenging substrates. Pre-formed palladium precatalysts, such as XPhos Pd G3, are often more stable and efficient.[1] Screening a variety of catalysts and ligands is often the most effective approach to identify the optimal system for your specific substrates.

What is the optimal temperature for the Suzuki coupling of this compound?

The optimal temperature is dependent on the specific substrates, catalyst, and solvent system being used. Reactions are typically heated to temperatures ranging from 60 °C to 120 °C.[5] A good starting point is often around 80-90 °C.[6] It is advisable to start at a moderate temperature and increase it if the reaction is sluggish.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize representative conditions for the Suzuki coupling of 3-bromoquinoline, a close structural analog of this compound. These conditions can serve as a starting point for the optimization of your reaction.

Table 1: Catalyst and Ligand Effects on Suzuki Coupling of Bromoquinolines

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075Good yield for mono-arylation, applicable to this compound.
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane90-11085Effective for a range of aryl boronic acids.
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane/H₂O80-100>90Highly active system for challenging heteroaryl couplings.
XPhos Pd G3XPhosK₃PO₄2-MeTHF80-100HighA robust precatalyst suitable for N-heterocycles.

Table 2: Influence of Base and Solvent on Suzuki Coupling

BaseSolventTemperature (°C)Yield (%)Notes
Na₂CO₃1,4-Dioxane/H₂O (4:1)90GoodA common and effective combination.[6]
K₃PO₄Toluene/H₂O (3:1)100HighA stronger base that can be beneficial for less reactive substrates.
Cs₂CO₃DMF/H₂O (10:1)100ExcellentOften used for difficult couplings, but is more expensive.
K₂CO₃Ethanol/H₂O (1:1)80Moderate-GoodA greener solvent option.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol outlines a common method using a palladium catalyst with a phosphine ligand.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)[6]

  • Degassed 1,4-dioxane and water (4:1 v/v)[6]

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.[6]

  • Establish Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[6]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.[6]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[6]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[6]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X (this compound) Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Product check_catalyst Check Catalyst Activity and Inert Atmosphere start->check_catalyst check_reagents Verify Reagent Purity (Aryl Halide, Boronic Acid) check_catalyst->check_reagents side_products Significant Side Products? check_reagents->side_products homocoupling Homocoupling Observed side_products->homocoupling Yes solubility Check Starting Material Solubility side_products->solubility No protodeboronation Protodeboronation Observed homocoupling->protodeboronation optimize_conditions Optimize Reaction Conditions (Ligand, Base, Solvent, Temp.) protodeboronation->optimize_conditions success Successful Reaction optimize_conditions->success solubility->optimize_conditions Good increase_temp Increase Temperature or Change Solvent solubility->increase_temp Poor increase_temp->optimize_conditions

Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 3-Bromoisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of 3-bromoisoquinoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges during the synthesis of this compound derivatives?

A1: Researchers frequently encounter several key challenges:

  • Poor Regioselectivity: The bromination of the isoquinoline ring can be difficult to control, often leading to a mixture of isomers, such as 5-bromoisoquinoline or 1-bromoisoquinoline, alongside the desired 3-bromo product.[1][2][3]

  • Over-bromination: The reaction can be aggressive, leading to the formation of di- or poly-brominated byproducts which can be difficult to separate from the target molecule.[1]

  • Low Yields: Incomplete reactions, degradation of the product under harsh conditions, or competing side reactions can result in low overall yields.[1]

  • Formation of Byproducts: Depending on the synthetic route, various side products can form. For instance, in Bischler-Napieralski cyclizations to create the isoquinoline core, retro-Ritter reactions can produce unwanted styrenes.[4][5] In Pomeranz-Fritsch syntheses, oxazole formation is a known competing pathway.[6]

  • Purification Difficulties: Due to the similar physical properties (e.g., polarity) of isomeric byproducts and the desired this compound, separation by standard techniques like silica gel chromatography can be challenging.[1][7]

Q2: My direct bromination of isoquinoline is producing multiple isomers. How can I improve the regioselectivity to favor the 3-bromo product?

A2: Achieving high regioselectivity for the 3-position requires careful control of reaction conditions, as different conditions favor different isomers.

  • Kinetic vs. Thermodynamic Control: Direct electrophilic bromination in solution often yields 5- and 8-bromoquinolines as the major products.[8] To favor the 3-position, specific conditions are necessary.

  • Gas-Phase Bromination: A high-temperature, gas-phase bromination of isoquinoline at 300°C has been shown to selectively form 3-bromoquinoline.[9]

  • N-Bromosuccinimide (NBS) in Acetic Acid: A common lab-scale method involves heating isoquinoline with NBS in acetic acid. While this can produce the 3-bromo isomer, yields may be modest and side products can still form.[10]

  • Alternative Routes: For guaranteed regioselectivity, it is often better to use a synthetic strategy that builds the ring with the bromine atom already in place or uses a precursor with a directing group, such as the Sandmeyer reaction on 3-aminoisoquinoline.[8]

Q3: I am observing significant di-brominated byproducts in my reaction. How can I prevent over-bromination?

A3: Over-bromination occurs when the desired monobrominated product reacts further with the brominating agent. To minimize this, consider the following strategies:

  • Control Stoichiometry: Carefully control the amount of the brominating agent used. Using no more than 1.0 to 1.1 equivalents can help prevent di-bromination.[1]

  • Use a Milder Reagent: Molecular bromine (Br₂) can be highly reactive. Milder electrophilic bromine sources like N-Bromosuccinimide (NBS) often provide better control over the reaction and reduce the formation of over-brominated products.[1]

  • Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second bromination reaction more significantly than the first, thereby favoring the mono-brominated product.[1]

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or LC-MS to monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Troubleshooting Common Side Reactions

Below is a summary of common issues and recommended solutions.

Problem Potential Cause Recommended Solution Citation
Mixture of Isomers (e.g., 3-, 5-, 8-bromo) Non-selective bromination conditions.Modify reaction conditions (e.g., gas-phase bromination at 300°C). For guaranteed selectivity, consider a multi-step route like the Sandmeyer reaction from 3-aminoisoquinoline.[8][9]
Presence of Di- and Poly-brominated Products Excess brominating agent or harsh reaction conditions.Use a milder reagent (NBS instead of Br₂). Limit the brominating agent to 1.0-1.1 equivalents. Lower the reaction temperature.[1]
Low Product Yield Incomplete conversion or product degradation.Increase reaction time or temperature cautiously while monitoring for byproduct formation. If degradation is suspected, use milder conditions or a more robust synthetic route.[1]
Formation of Styrene Byproduct Retro-Ritter reaction during Bischler-Napieralski synthesis.Use nitriles as solvents or employ oxalyl chloride to generate N-acyliminium intermediates, which avoids the elimination side reaction.[4][5]
Difficult Purification Isomers and byproducts have similar polarity to the product.Utilize optimized column chromatography with a long column and shallow gradient. If silica gel fails, try alumina. Recrystallization of the hydrobromide salt can also be highly effective for purification.[1][7]

Visualizing Synthetic Pathways and Troubleshooting

The following diagrams illustrate the synthetic landscape and a logical workflow for troubleshooting common issues.

G cluster_start Starting Material cluster_target Target Product cluster_side Common Side Products Isoquinoline Isoquinoline Product This compound Isoquinoline->Product Selective Bromination (e.g., Gas Phase, 300°C) Isomer1 1-Bromoisoquinoline Isoquinoline->Isomer1 Isomer5 5-Bromoisoquinoline Isoquinoline->Isomer5 Electrophilic Bromination (e.g., Br₂, solution) Dibromo Di-bromoisoquinoline Product->Dibromo Over-bromination (Excess Reagent) Isomer5->Dibromo

Caption: Synthetic pathways to this compound and major side products.

G decision decision solution solution issue issue start Analyze Crude Product (TLC, LCMS, NMR) impurity_type What is the main impurity? start->impurity_type unreacted Unreacted Starting Material impurity_type->unreacted Starting Material isomers Isomeric Byproducts impurity_type->isomers Multiple Spots (Similar Rf) over_brom Over-brominated Products impurity_type->over_brom Higher MW peak solve_unreacted Increase reaction time/temp OR check reagent activity. unreacted->solve_unreacted solve_isomers 1. Modify reaction for better selectivity. 2. Optimize purification (long column, shallow gradient, different stationary phase). 3. Consider recrystallization of salt. isomers->solve_isomers solve_over_brom 1. Reduce equivalents of brominating agent. 2. Use a milder reagent (e.g., NBS). 3. Lower reaction temperature. over_brom->solve_over_brom

Caption: Troubleshooting workflow for common impurities in this compound synthesis.

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination[10]

This protocol describes a common method for the direct bromination of isoquinoline.

  • Reaction Setup: To a stirred solution of isoquinoline (1.0 eq, e.g., 24 g, 186 mmol) in acetic acid (e.g., 50 mL), slowly add N-bromosuccinimide (NBS) (1.1 eq, e.g., 36.2 g, 204.6 mmol) at room temperature.

  • Heating: Heat the reaction mixture to 100 °C and maintain this temperature overnight.

  • Workup: After the reaction is complete (monitor by TLC), cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude product by column chromatography (e.g., eluting with 5% ethyl acetate/hexane) to yield this compound. The reported yield for this specific example is 23.8%.[10]

Protocol 2: Purification of this compound via Recrystallization of its Hydrobromide Salt[1][11]

This method is particularly effective for removing isomers and other byproducts.

  • Salt Formation: The crude product from the bromination reaction is often isolated as the hydrobromide salt. If starting from the free base, dissolve it in a suitable solvent and treat with hydrobromic acid to precipitate the salt.

  • Dissolution: Dissolve the crude this compound hydrobromide in a minimal amount of a hot mixed solvent of water and an alcohol (e.g., ethanol or isopropanol).[1][11] Using a mixed solvent is crucial, as solubility in alcohol alone is low, and using water alone can lead to the formation of oils upon basification.[11]

  • Hot Filtration: If any insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals of this compound hydrobromide by filtration and wash them with a small amount of the cold water/alcohol solvent.

  • Free Base Conversion: To obtain the final product, dissolve the purified salt in water and neutralize with an alkali solution (e.g., NaOH or NaHCO₃) until the solution is basic. The pure this compound will separate and can be extracted with an organic solvent (e.g., dichloromethane).[1]

Protocol 3: Purification by Silica Gel Column Chromatography[7]

This is a standard method for separating compounds with different polarities.

  • Solvent System Selection: Using TLC, determine an optimal eluent system that provides good separation between the desired product and impurities. A common system is a mixture of ethyl acetate and hexanes. An ideal Rf value for the target compound is around 0.3-0.4.[7]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes) and pour it into a column to create a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This dry loading technique often provides better separation than loading the sample in a liquid solution.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if a gradient is needed. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[7]

References

Technical Support Center: Bromination of Isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of isoquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common products of isoquinoline bromination?

Electrophilic bromination of isoquinoline typically yields a mixture of isomers, with the primary products being 5-bromoisoquinoline and 8-bromoisoquinoline. Under carefully controlled conditions, it is possible to achieve high regioselectivity for 5-bromoisoquinoline. Other potential, though often minor, products include 4-bromoisoquinoline and di-brominated species such as 5,8-dibromoisoquinoline, especially if an excess of the brominating agent is used.[1][2][3]

Q2: Why is my yield of 5-bromoisoquinoline consistently low?

Several factors can contribute to low yields in the synthesis of 5-bromoisoquinoline. These include:

  • Inadequate Temperature Control: Precise temperature management is critical. The formation of the undesired 8-bromoisoquinoline isomer is suppressed at lower temperatures.[1]

  • Impure Reagents: The purity of the brominating agent, such as N-Bromosuccinimide (NBS), is crucial. It is often recommended to recrystallize NBS before use to obtain high yields and a pure product.[1]

  • Incorrect Stoichiometry: Using an excessive amount of the brominating agent can lead to the formation of di-brominated byproducts, which are difficult to separate and will lower the yield of the desired mono-brominated product.[1]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is advisable.

  • Losses During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.[4]

Q3: How can I improve the regioselectivity for the 5-position over the 8-position?

Achieving high regioselectivity for the 5-position is a common challenge. Key strategies to enhance selectivity include:

  • Strict Temperature Control: Maintaining a reaction temperature between -26°C and -18°C is essential to favor the formation of 5-bromoisoquinoline and minimize the 8-bromo isomer.[1]

  • Choice of Reagents and Solvent: The use of N-Bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid is a well-established method for achieving good regioselectivity.[1][3][5]

  • Slow Addition of Brominating Agent: Adding the brominating agent in portions while carefully monitoring the internal temperature helps to control the reaction and improve selectivity.[1]

Q4: I am observing a significant amount of di-brominated product. How can I minimize this?

The formation of di-brominated byproducts, primarily 5,8-dibromoisoquinoline, is a common issue. To minimize this:

  • Control Stoichiometry: Carefully control the amount of the brominating agent. It is recommended not to use more than 1.1 equivalents of NBS for the synthesis of 5-bromoisoquinoline.[1][6]

  • Reaction Monitoring: Monitor the reaction by TLC to stop it once the starting material is consumed and before significant amounts of di-brominated products are formed.

Troubleshooting Guides

Issue 1: Low Yield

This guide provides a systematic approach to troubleshooting low yields in the bromination of isoquinoline.

Low_Yield_Troubleshooting start Low Yield Observed check_reagents 1. Check Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Verify Reaction Conditions start->check_conditions check_workup 3. Review Workup & Purification start->check_workup recrystallize_nbs Recrystallize NBS check_reagents->recrystallize_nbs Impure NBS? verify_equivalents Verify Equivalents of Reagents check_reagents->verify_equivalents Incorrect Stoichiometry? temp_control Ensure Strict Temperature Control (-26°C to -18°C) check_conditions->temp_control Temperature Fluctuation? monitor_reaction Monitor Reaction by TLC check_conditions->monitor_reaction Incomplete Reaction? optimize_extraction Optimize Extraction pH & Solvents check_workup->optimize_extraction Losses During Extraction? careful_purification Careful Column Chromatography check_workup->careful_purification Losses During Purification? recrystallize_nbs->check_conditions verify_equivalents->check_conditions temp_control->check_workup monitor_reaction->check_workup solution Yield Improved optimize_extraction->solution careful_purification->solution

Caption: Troubleshooting flowchart for low reaction yield.

Issue 2: Poor Regioselectivity (Formation of 8-Bromoisoquinoline)

This guide addresses the common problem of obtaining a mixture of 5- and 8-bromoisoquinoline.

Potential Cause Troubleshooting Step Expected Outcome
High Reaction Temperature Maintain the internal reaction temperature strictly between -26°C and -18°C using a dry ice/acetone bath.[1]Suppression of 8-bromoisoquinoline formation.
Rapid Addition of Reagents Add N-bromosuccinimide (NBS) in small portions to the vigorously stirred reaction mixture, ensuring the temperature does not rise above the specified range.[1]Improved control over the reaction, leading to higher selectivity.
Inefficient Stirring Use a mechanical stirrer to ensure the reaction mixture is homogeneous, especially during the addition of NBS.[1]Uniform reaction conditions, preventing localized temperature increases and improving selectivity.

Data Presentation

Table 1: Comparison of Reaction Conditions for Bromination of Isoquinoline

Product Brominating Agent Solvent/Catalyst Temperature Yield Reference
5-Bromoisoquinoline N-Bromosuccinimide (NBS)Concentrated H₂SO₄-26°C to -18°CGood[1]
5-Bromoisoquinoline Bromine (Br₂)Aluminum trichloride (AlCl₃)75°CNot specified[7]
4-Bromoisoquinoline Bromine (Br₂)Nitrobenzene~180°CNot specified[8]
1-Bromoisoquinoline Bromine (Br₂)Gaseous Phase450°CSmall[9]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoisoquinoline

This protocol is adapted from a procedure known to provide good yield and high purity of 5-bromoisoquinoline.[1]

Synthesis_Workflow start Start charge_flask 1. Charge flask with conc. H₂SO₄ and cool to 0°C start->charge_flask add_isoquinoline 2. Slowly add isoquinoline (keep temp < 30°C) charge_flask->add_isoquinoline cool_mixture 3. Cool solution to -25°C add_isoquinoline->cool_mixture add_nbs 4. Add recrystallized NBS in portions (maintain temp between -26°C and -22°C) cool_mixture->add_nbs stir_reaction 5. Stir at -22°C for 2h, then at -18°C for 3h add_nbs->stir_reaction quench 6. Pour reaction mixture onto crushed ice stir_reaction->quench basify 7. Adjust pH to 8 with aq. NH₃ (keep temp < 30°C) quench->basify extract 8. Extract with an organic solvent (e.g., CH₂Cl₂) basify->extract dry_purify 9. Dry, concentrate, and purify (distillation or chromatography) extract->dry_purify end End: 5-Bromoisoquinoline dry_purify->end

Caption: Experimental workflow for the synthesis of 5-bromoisoquinoline.

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS), recrystallized

  • Dry ice

  • Acetone

  • Crushed ice

  • Aqueous Ammonia (25%)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate (or other drying agent)

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, add concentrated sulfuric acid. Cool the flask to 0°C in an ice bath.

  • Slowly add isoquinoline via the addition funnel, ensuring the internal temperature is maintained below 30°C.

  • Cool the resulting solution to -25°C using a dry ice-acetone bath.

  • While stirring vigorously, add recrystallized N-bromosuccinimide in portions, maintaining the internal temperature between -26°C and -22°C.

  • Stir the suspension efficiently for 2 hours at -22°C (±1°C) and then for 3 hours at -18°C (±1°C).

  • Pour the homogeneous reaction mixture onto crushed ice in a separate large flask.

  • While stirring, adjust the pH of the mixture to 8.0 using 25% aqueous ammonia. Ensure the internal temperature is kept below 30°C during this process.

  • Extract the product with a suitable organic solvent such as dichloromethane.

  • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation or column chromatography on silica gel.[1]

Safety Precautions:

  • This procedure involves the use of corrosive and hazardous chemicals. It should only be performed by trained personnel in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Handle concentrated sulfuric acid and aqueous ammonia with extreme care.

  • Dry ice-acetone baths can cause severe burns; handle with insulated gloves.

References

Troubleshooting low conversion rates in 3-Bromoisoquinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 3-Bromoisoquinoline.

General Troubleshooting for Low Conversion Rates

Low conversion or yield in reactions involving this compound can arise from multiple factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound has a very low yield or has failed completely. What are the first general steps I should take?

A1: When encountering low or no yield, begin with the most fundamental checks of your reaction setup and reagents.[1]

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere, such as Argon or Nitrogen. Oxygen can degrade the active Pd(0) catalyst, leading to catalyst deactivation and promoting unwanted side reactions.[1][2]

  • Reagent Quality: Verify the purity of your this compound and all other reagents. Coupling partners, such as boronic acids, can degrade or dehydrate over time.[1][2] For sensitive reactions, it is advisable to use freshly purified this compound.[2]

  • Solvent Degassing: Thoroughly degas all solvents before use to remove dissolved oxygen.[1][2] Common methods include freeze-pump-thaw cycles or sparging with an inert gas for at least 15-20 minutes.[1][3]

Q2: I've confirmed my setup is inert and reagents are pure. What common side reactions could be causing low conversion of my desired product?

A2: Several side reactions can compete with your desired transformation, consuming starting materials and reducing your yield.

  • Debromination (Hydrodehalogenation): This is the reduction of this compound to Isoquinoline. It can be promoted by certain catalyst systems, the choice of base and solvent, or high temperatures and long reaction times.[1][2] The presence of hydride sources or other reducing agents as impurities can also cause this.[1]

  • Homocoupling: This side reaction involves the coupling of two molecules of your starting material. For example, in a Suzuki reaction, the boronic acid can couple with itself. This is often promoted by the presence of oxygen.[2][4] Using more stable boronic esters (e.g., pinacol esters) can help minimize this.[1][2]

  • Catalyst Decomposition: The formation of a black precipitate, known as "palladium black," indicates the decomposition and deactivation of your palladium catalyst.[4][5] This can be caused by impurities, inappropriate solvent choice, or excessively high temperatures.[4][5]

Q3: How critical is the quality of my this compound and the coupling partner?

A3: The quality of your starting materials is paramount.

  • This compound Stability: While relatively stable, this compound should be stored in a tightly sealed container under an inert atmosphere and protected from light and moisture to prevent potential hydrolysis or photochemical degradation.[2]

  • Coupling Partner Stability (e.g., Boronic Acids): Boronic acids are a common cause of low yields in Suzuki reactions as they can be unstable.[4] They are prone to protodeboronation (hydrolysis back to the arene) or forming unreactive cyclic anhydrides called boroxines.[4] It is recommended to use high-purity boronic acids or switch to more stable boronic esters like pinacol (BPin) or MIDA esters.[2][4]

Troubleshooting Workflow for Low Conversion

When initial checks do not resolve the issue, a systematic approach to optimizing the reaction conditions is necessary. The following workflow provides a logical sequence of steps to identify and resolve the underlying issues.[1][4]

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_analysis Side Product Analysis start Low Conversion Rate Observed reagent_quality 1. Verify Reagent Quality & Stoichiometry start->reagent_quality reaction_setup 2. Review Reaction Setup & Conditions reagent_quality->reaction_setup Reagents OK reagent_details This compound Purity Coupling Partner Stability Catalyst/Ligand Activity Base Purity/Strength Solvent Anhydrous & Degassed reagent_quality->reagent_details side_products 3. Analyze for Side Products (TLC, LC-MS) reaction_setup->side_products Setup OK condition_details Inert Atmosphere Maintained? Correct Temperature? Sufficient Reaction Time? Proper Stirring? reaction_setup->condition_details optimization 4. Systematic Component Screening side_products->optimization Problem Identified, Proceed to Optimize analysis_details Debromination? Homocoupling? Catalyst Decomposition? side_products->analysis_details Suzuki_Cycle pd0 Pd(0)Ln pd2_intermediate Ar-Pd(II)L2-X pd0->pd2_intermediate oxidative_addition oxidative_addition Oxidative Addition pd2_coupled Ar-Pd(II)L2-Ar' pd2_intermediate->pd2_coupled transmetalation transmetalation Transmetalation product Ar-Ar' pd2_coupled->product reductive_elimination Reductive Elimination product->pd0 reductive_elimination reagents1 Ar-X (this compound) reagents2 Ar'-B(OR)2 + Base Buchwald_Workflow cluster_workup Workup & Purification start Reaction Setup (Inert Atmosphere) reagents Combine: - this compound - Amine - Pd Precatalyst - Ligand - Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat and Stir (e.g., 80-120°C) solvent->reaction workup Workup reaction->workup purification Purification workup->purification workup_details Cool & Dilute Filter through Celite Concentrate Filtrate workup->workup_details purification_details Flash Column Chromatography purification->purification_details

References

Technical Support Center: Purification of 3-Arylisoquinoline Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-arylisoquinoline products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 3-arylisoquinoline products?

A1: The primary methods for purifying 3-arylisoquinoline products are flash column chromatography and recrystallization.[1][2] The choice between these methods depends on the nature of the impurities, the scale of the purification, and the physical properties of the target compound. For highly challenging separations, High-Performance Liquid Chromatography (HPLC) may also be employed.[3]

Q2: My 3-arylisoquinoline product is a colored solid after synthesis. How can I remove the colored impurities?

A2: Colored impurities are typically polar byproducts. Two common methods to remove them are:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. The charcoal is subsequently removed by hot filtration.[4]

  • Silica Gel Filtration: Passing a solution of your crude product through a short plug of silica gel can remove highly polar, baseline impurities that are often colored.[4]

Q3: I am having difficulty separating my 3-arylisoquinoline from a byproduct with a very similar Rf value. What can I do?

A3: Separating compounds with similar polarity is a common challenge. Here are several strategies to improve separation:

  • Optimize Column Chromatography: Use a longer column to increase the theoretical plates and a shallower solvent gradient during elution.[4] Fine-tuning the eluent system with small additions of a third solvent can also improve resolution.

  • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using a different stationary phase such as alumina.[5]

  • Recrystallization: Meticulous screening of various solvent systems for recrystallization may exploit subtle differences in solubility between your product and the impurity.[4]

Q4: My compound seems to be decomposing on the silica gel column. How can I avoid this?

A4: Degradation on silica gel can occur with sensitive compounds. To mitigate this, you can:

  • Deactivate the Silica Gel: Reduce the acidity of silica gel by treating it with a base, such as triethylamine, before packing the column. This is done by adding a small percentage of the base to the eluent system.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a chemically inert phase like Florisil.[5]

  • Minimize Residence Time: Perform the chromatography as quickly as possible without sacrificing separation.

Q5: My 3-arylisoquinoline product is highly polar and does not move from the baseline in standard normal-phase chromatography. What purification strategy should I use?

A5: For very polar compounds, traditional normal-phase chromatography is often ineffective. Consider these alternatives:

  • Reverse-Phase Chromatography: Use a C18-functionalized silica gel column with polar solvents like water, methanol, or acetonitrile as the mobile phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds that are poorly retained in reverse-phase chromatography. HILIC uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water.[6]

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible CauseTroubleshooting Steps
Product is too soluble in the eluent. Use a less polar solvent system. Optimize the solvent system using Thin Layer Chromatography (TLC) to ensure the product's Rf is not too high (ideally between 0.2-0.4).[4]
Product is not eluting from the column. The eluent is not polar enough. Gradually increase the polarity of the solvent system. If the compound is still not eluting, it may have decomposed on the column.[5]
Improper column packing. Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling, which leads to poor separation and product loss.[4]
Co-elution with impurities. Employ a shallower solvent gradient or switch to a different stationary phase (e.g., alumina) to improve separation.[4]
Product decomposition on the column. Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If it is unstable, use a deactivated stationary phase or an alternative like alumina.[5]
Issue 2: Problems During Recrystallization
Possible CauseTroubleshooting Steps
Product "oils out" instead of crystallizing. This happens when the solution is supersaturated or cools too quickly. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent and allow it to cool down more slowly.[4]
No crystals form upon cooling. The solution may not be saturated enough. Boil off some of the solvent to concentrate the solution and try cooling again. Scratching the inside of the flask with a glass rod at the solution's surface can induce crystallization. Adding a seed crystal of the pure product can also initiate crystallization.[7]
Formation of very fine powder. This can occur if the solution is cooled too rapidly. Allow for slow cooling to form larger, more easily filterable crystals.[8]
Colored product after recrystallization. If the product is still colored, the impurities may have similar solubility. Perform a charcoal treatment on the hot solution before filtration.[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a general procedure for the purification of a 3-arylisoquinoline product using flash column chromatography.

Materials:

  • Crude 3-arylisoquinoline product

  • Silica gel (for flash chromatography)

  • Appropriate solvent system (e.g., Hexanes/Ethyl Acetate) determined by TLC analysis

  • Sand

  • Glass column with a stopcock

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives your target compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.

  • Column Packing:

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent if necessary.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. To do this, dissolve the product in a volatile solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[4]

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column to start the elution process.

    • Collect fractions in separate test tubes or flasks.

    • If a gradient elution is required, gradually increase the polarity of the solvent system.

  • Monitoring:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal:

    • Combine the fractions containing the pure 3-arylisoquinoline.

    • Remove the solvent using a rotary evaporator to obtain the purified product.[4]

Protocol 2: Recrystallization

This protocol provides a general method for purifying a 3-arylisoquinoline product by recrystallization from a single solvent.

Materials:

  • Crude 3-arylisoquinoline product

  • Appropriate recrystallization solvent

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which the 3-arylisoquinoline is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent to the flask and heat the mixture to boiling while stirring or swirling to dissolve the solid.[9]

    • Continue adding small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Keep the solution hot during this process to prevent premature crystallization.[9]

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large crystals.[10]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[9]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[10]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to air-dry on the filter paper or dry them in a vacuum oven at an appropriate temperature.

  • Purity Assessment: Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the expected value is an indicator of high purity.[9]

Data Presentation

The following table can be used to document and compare the effectiveness of different purification strategies for your 3-arylisoquinoline products.

Purification MethodStarting Mass (mg)Final Mass (mg)Yield (%)Purity (by HPLC/NMR)Observations
Flash Chromatography Solvent System:Stationary Phase:
Recrystallization Solvent:
Other (e.g., HPLC) Conditions:

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_chrom_steps Chromatography Steps cluster_recryst_steps Recrystallization Steps cluster_end Final Product crude_product Crude 3-Arylisoquinoline chromatography Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization load_column Load on Column chromatography->load_column dissolve Dissolve in Hot Solvent recrystallization->dissolve elute Elute with Solvent load_column->elute collect_fractions Collect Fractions elute->collect_fractions pure_product Pure Product collect_fractions->pure_product cool Cool to Crystallize dissolve->cool filter_crystals Filter Crystals cool->filter_crystals filter_crystals->pure_product analysis Purity Analysis (NMR, HPLC) pure_product->analysis

Caption: General workflow for the purification of 3-arylisoquinoline products.

troubleshooting_logic action_node action_node start Low Purity after Initial Purification? check_impurities Are impurities more or less polar? start->check_impurities action_silica_plug Use silica plug or recrystallize from a non-polar solvent. check_impurities->action_silica_plug More Polar action_increase_polarity Increase eluent polarity in chromatography or use a more polar recrystallization solvent. check_impurities->action_increase_polarity Less Polar action_optimize_sep Optimize chromatography (shallow gradient, long column) or screen multiple recrystallization solvents. check_impurities->action_optimize_sep Similar Polarity more_polar More Polar less_polar Less Polar similar_polarity Similar Polarity

Caption: Troubleshooting decision tree for improving product purity.

References

Technical Support Center: Alternative Catalysts for Cross-Coupling with 3-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing alternative catalysts for cross-coupling reactions with 3-bromoisoquinoline. The information is presented in a question-and-answer format to directly address specific experimental challenges.

I. FAQs: Selecting an Alternative Catalyst

Q1: Why should I consider an alternative to palladium catalysts for cross-coupling with this compound?

A1: While palladium catalysts are highly effective, alternative catalysts offer several potential advantages:

  • Cost-Effectiveness: First-row transition metals like nickel, copper, and iron are significantly more abundant and less expensive than palladium.[1][2]

  • Novel Reactivity: Alternative metals can exhibit different reactivity and selectivity profiles, potentially leading to higher yields or access to novel products.

  • Reduced Toxicity: In pharmaceutical applications, minimizing residual palladium, a toxic heavy metal, is a critical concern.

Q2: Which alternative catalyst is suitable for my specific cross-coupling reaction with this compound?

A2: The choice of catalyst depends on the desired transformation:

  • Suzuki-Miyaura Coupling (C-C bond): Nickel-based catalysts are a promising alternative to palladium.[1][3] They have shown high efficiency in coupling heteroaryl halides.

  • Heck Coupling (C-C bond): Copper-catalyzed systems are emerging as viable options for the coupling of aryl halides with alkenes.[4][5]

  • Buchwald-Hartwig Amination (C-N bond): While less common, iron and copper-catalyzed systems are being explored for C-N bond formation.[6][7]

  • Sonogashira Coupling (C-C bond): Copper-catalyzed, palladium-free Sonogashira reactions are well-established and can prevent undesired alkyne homocoupling.[8][9]

II. Troubleshooting Guides

A. Nickel-Catalyzed Suzuki-Miyaura Coupling

Q3: My nickel-catalyzed Suzuki coupling of this compound is giving a low yield. What are the potential causes and solutions?

A3: Low yields in nickel-catalyzed Suzuki couplings can arise from several factors. Here is a step-by-step troubleshooting guide:

  • Catalyst and Ligand:

    • Problem: The chosen nickel catalyst or ligand may not be optimal for the sterically hindered and electron-deficient this compound.

    • Solution: Screen a variety of ligands. For heteroaryl substrates, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be effective.[3][10] Consider using an air-stable "naked nickel" catalyst like Ni(4-CF3stb)3 which has shown success with heteroaryl-heteroaryl couplings.[1][11]

  • Base Selection:

    • Problem: The base may not be strong enough to facilitate the transmetalation step effectively.

    • Solution: Stronger bases like K3PO4 are often required for nickel-catalyzed couplings. Ensure the base is finely powdered and anhydrous.[11]

  • Solvent:

    • Problem: The solvent may not be appropriate for the reaction, leading to poor solubility or catalyst deactivation.

    • Solution: Anhydrous and degassed solvents are crucial. Toluene, dioxane, or green solvents like 2-Me-THF have been used successfully.[3][12]

  • Reaction Temperature:

    • Problem: The reaction temperature may be too low to overcome the activation energy for oxidative addition.

    • Solution: Nickel-catalyzed reactions often require higher temperatures (60-100 °C) compared to their palladium counterparts.[11]

Troubleshooting Flowchart: Low Yield in Ni-Catalyzed Suzuki Coupling

G start Low Yield in Ni-Catalyzed Suzuki Coupling catalyst Check Catalyst and Ligand - Screen different ligands (e.g., bulky phosphines, NHCs) - Consider air-stable Ni(0) precatalysts start->catalyst base Evaluate Base - Use a stronger base (e.g., K3PO4) - Ensure base is anhydrous and finely powdered catalyst->base solvent Assess Solvent - Use anhydrous, degassed solvents (e.g., Toluene, Dioxane) - Consider green solvents (e.g., 2-Me-THF) base->solvent temp Optimize Temperature - Increase reaction temperature (60-100 °C) solvent->temp end Improved Yield temp->end G start Start: Define Reaction Scope catalyst_selection Select Alternative Catalysts (Ni, Cu, Fe based) start->catalyst_selection ligand_screening Screen Ligands (Phosphines, NHCs, N-ligands) catalyst_selection->ligand_screening base_screening Screen Bases (Carbonates, Phosphates, Organic) ligand_screening->base_screening solvent_screening Screen Solvents (Anhydrous, Degassed) base_screening->solvent_screening temp_optimization Optimize Temperature & Reaction Time solvent_screening->temp_optimization analysis Analyze Results (Yield, Purity, Side Products) temp_optimization->analysis end End: Optimized Protocol analysis->end G substrate This compound (Heteroaryl Halide) coupling_type Desired Coupling Type? substrate->coupling_type cc_bond C-C Bond Formation coupling_type->cc_bond C-C cn_bond C-N Bond Formation coupling_type->cn_bond C-N suzuki Suzuki (Ni-based) cc_bond->suzuki heck Heck (Cu-based) cc_bond->heck sonogashira Sonogashira (Cu-based) cc_bond->sonogashira buchwald Buchwald-Hartwig (Fe/Cu-based) cn_bond->buchwald

References

How to remove unreacted 3-Bromoisoquinoline from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-Bromoisoquinoline from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a reaction mixture containing this compound?

A1: Common impurities can include unreacted starting materials (such as isoquinoline), byproducts from the bromination reaction (e.g., other bromoisoquinoline isomers or dibrominated species), and residual reagents (like N-bromosuccinimide and succinimide if NBS is used).

Q2: How can I effectively remove non-basic impurities from my crude this compound?

A2: Acid-base extraction is an excellent initial purification step. The basic nitrogen atom in the isoquinoline ring allows for its selective extraction into an acidic aqueous solution, leaving non-basic impurities in the organic layer.

Q3: My this compound appears to be degrading on the silica gel column. What can I do to prevent this?

A3: The basicity of the isoquinoline nitrogen can lead to strong interactions with the acidic silica gel, causing streaking or decomposition. To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine. Alternatively, using a less acidic stationary phase like alumina can be beneficial.[1]

Q4: During recrystallization, my this compound is "oiling out" instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. To encourage crystallization, try using a larger volume of solvent, cooling the solution more slowly, or employing a mixed-solvent system where the compound has lower solubility.

Troubleshooting Guides

Issue 1: Low Recovery of this compound After Purification
Possible CauseTroubleshooting Steps
Acid-Base Extraction:
Incomplete extraction into the acidic phase.- Ensure the aqueous acid solution is of sufficient concentration (e.g., 1M HCl) and volume. - Perform multiple extractions (2-3 times) to ensure complete transfer.
Loss of product during back-extraction.- Ensure the basification of the aqueous layer is complete (pH > 10) before back-extracting with an organic solvent. - Perform multiple back-extractions.
Column Chromatography:
This compound is not eluting from the column.- The eluent is not polar enough. Gradually increase the polarity of the solvent system.
This compound is eluting too quickly with the solvent front.- The eluent is too polar. Decrease the polarity of the solvent system.
Recrystallization:
Too much solvent was used, leaving the product in the mother liquor.- Concentrate the mother liquor and cool to obtain a second crop of crystals. - In subsequent attempts, use the minimum amount of hot solvent required to dissolve the crude product.
Premature crystallization during hot filtration.- Preheat the filtration apparatus (funnel and receiving flask). - Use a slight excess of hot solvent to keep the product dissolved.
Issue 2: Co-elution of this compound with Impurities During Column Chromatography
Possible CauseTroubleshooting Steps
Similar polarity of this compound and impurities.- Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve better separation. An ideal Rf value for the product is around 0.3-0.4.[2] - Use a longer chromatography column for better resolution. - Employ a shallow solvent gradient during elution.
Column overloading.- Use an appropriate ratio of silica gel to crude material (a general rule of thumb is at least 30:1 by weight).[1]

Data Presentation

Table 1: Physical Properties of this compound and a Common Starting Material

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₉H₆BrN208.0563-64316.3±15.0 (Predicted)
IsoquinolineC₉H₇N129.1626-28243

Table 2: Thin Layer Chromatography (TLC) Data for this compound

Note: Rf values are dependent on the specific conditions (plate type, temperature, chamber saturation). The following are approximate values.

Solvent System (v/v)Approximate Rf ValueNotes
5% Ethyl Acetate in Hexane~0.2-0.3A good starting point for column chromatography.[2]
10% Ethyl Acetate in Hexane~0.4-0.5Provides good mobility for monitoring reaction progress.
20% Ethyl Acetate in Hexane~0.6-0.7Can be used for faster elution.

Table 3: Qualitative Solubility of this compound

SolventQualitative Solubility
DichloromethaneSoluble
ChloroformSoluble
Ethyl AcetateSoluble
AcetoneSoluble
EthanolSoluble
HexaneSparingly Soluble
WaterInsoluble

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq). Repeat the washing 2-3 times. The this compound will move to the aqueous layer.

  • Separation: Combine the acidic aqueous layers.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the solution is strongly basic (pH > 10).

  • Back-Extraction: Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane) 2-3 times.

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Determine an optimal eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexane.[2] Aim for an Rf value of ~0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pack the column.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). If the material is not very soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. In a good mixed solvent system, this compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy. If it becomes too cloudy, add a small amount of the hot "good" solvent to redissolve the precipitate. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow crude_mixture Crude Reaction Mixture acid_base Acid-Base Extraction crude_mixture->acid_base column_chromatography Column Chromatography acid_base->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_workflow start Low Purity of this compound check_impurities Identify Impurities (TLC, NMR) start->check_impurities is_basic Are impurities basic? check_impurities->is_basic acid_base Perform Acid-Base Extraction is_basic->acid_base No column_chromatography Optimize Column Chromatography is_basic->column_chromatography Yes acid_base->column_chromatography end_impure Further Optimization Needed acid_base->end_impure recrystallization Attempt Recrystallization column_chromatography->recrystallization column_chromatography->end_impure end_pure High Purity Product recrystallization->end_pure

Caption: Troubleshooting decision tree for purifying this compound.

References

Preventing debromination in 3-Bromoisoquinoline coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing debromination during coupling reactions with 3-bromoisoquinoline.

Troubleshooting Guides

Issue 1: Significant Debromination Observed in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with this compound and observing a significant amount of isoquinoline as a byproduct. What are the potential causes and how can I minimize this debromination?

Answer:

The formation of isoquinoline indicates a hydrodehalogenation (debromination) side reaction. This is a common issue in palladium-catalyzed cross-coupling reactions. The primary causes and troubleshooting strategies are outlined below.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inappropriate Ligand Choice Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote the desired reductive elimination step over the competing debromination pathway.
Base is Too Strong Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong bases such as NaOtBu or other alkoxides. The choice of base is critical in preventing hydrodehalogenation.
High Reaction Temperature Lower the reaction temperature. Debromination often has a higher activation energy, so reducing the temperature can favor the desired coupling reaction. Monitor the reaction progress closely, as lower temperatures may require longer reaction times.
Presence of Protic Solvents/Water While some water is often necessary for the transmetalation step in Suzuki couplings, excessive amounts can serve as a proton source for debromination. Use anhydrous solvents and ensure reagents are dry, or carefully control the water content in your solvent system (e.g., 4:1 to 10:1 dioxane:water).
Catalyst System The choice of palladium precursor can influence the reaction outcome. Consider screening different palladium sources like Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts.

Troubleshooting Workflow:

start Debromination Observed step1 Evaluate Base (e.g., NaOtBu) start->step1 step2 Assess Temperature (e.g., >100 °C) step1->step2 Weak base already used solution1 Switch to Weaker Base (K₃PO₄, Cs₂CO₃) step1->solution1 Strong base? step3 Analyze Catalyst/Ligand (e.g., PPh₃) step2->step3 Temp is optimal solution2 Lower Temperature (e.g., 80-90 °C) step2->solution2 High temp? step4 Check Solvent System (e.g., excess H₂O) step3->step4 Ligand is optimal solution3 Use Bulky, Electron-Rich Ligand (XPhos, SPhos) step3->solution3 Inefficient ligand? solution4 Use Anhydrous or Controlled H₂O step4->solution4 Protic solvent? end Debromination Minimized step4->end Solvent is optimal solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Issue 2: Debromination in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound is resulting in low yields of the desired amine and a significant amount of isoquinoline. How can I address this?

Answer:

Similar to other palladium-catalyzed reactions, debromination can compete with the desired C-N bond formation in Buchwald-Hartwig amination. Here are the key factors to consider:

Potential Causes & Solutions:

Potential CauseRecommended Solution
Base Selection Strong bases like NaOtBu are common in Buchwald-Hartwig reactions but can promote debromination. Consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃, especially if the substrate is sensitive.[1]
Ligand Choice The use of bulky, electron-rich biarylphosphine ligands is crucial. Ligands like XPhos, RuPhos, or SPhos can accelerate the reductive elimination of the desired product, outcompeting the debromination pathway. For some systems, bidentate ligands like BINAP can be effective.[1][2]
Reaction Temperature and Time High temperatures and prolonged reaction times can lead to increased debromination. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate and monitor the reaction to avoid unnecessary heating after completion.
Solvent Aprotic solvents like toluene, dioxane, or THF are commonly used. Ensure the solvent is anhydrous and degassed to minimize potential proton sources and oxygen, which can affect catalyst stability.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of debromination in palladium-catalyzed coupling reactions?

A1: Debromination, or hydrodehalogenation, typically occurs through a competing catalytic cycle involving a palladium-hydride (Pd-H) species. This species can be formed from various sources in the reaction mixture, such as the base, solvent (e.g., alcohols, water), or impurities. The Pd-H species can then undergo reductive elimination with the aryl bromide to replace the bromine atom with hydrogen.

Caption: Competing coupling and debromination pathways.

Q2: Which coupling reactions are most susceptible to debromination with this compound?

A2: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions are all susceptible to debromination as a side reaction. The extent of debromination depends on the specific reaction conditions.

Q3: How does the choice of phosphine ligand affect the rate of debromination?

A3: Bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands) can significantly reduce debromination. These ligands promote a faster rate of reductive elimination of the desired coupled product from the palladium center. This rapid product formation outcompetes the alternative pathway where a palladium-hydride species is formed and leads to debromination.

Q4: Can the purity of reagents impact the level of debromination?

A4: Yes, the purity of reagents is crucial. Impurities in the starting materials, solvents, or base can act as hydride sources, leading to an increased rate of debromination. It is important to use high-purity reagents and properly dried and degassed solvents.

Data Presentation

The following tables provide a summary of reaction conditions and yields for different coupling reactions with bromoquinolines and bromoisoquinolines, highlighting conditions that can influence the extent of debromination.

Table 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline [3][4][5]

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90-110-75Standard conditions, moderate to good yield.[5]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane90-85Often provides higher yields than PPh₃-based systems.[5]
Pd(OAc)₂ / XPhosK₃PO₄Toluene100-HighBulky monophosphine ligands are generally effective.[5]
P1-L4 PrecatalystDBUTHF/H₂O30-1100.02-0.17~70-90Automated optimization identified this as an effective system.[4][5]

Table 2: Buchwald-Hartwig Amination of Bromoisoquinolines [1][6]

SubstrateCatalyst / LigandBaseSolventTemp. (°C)Yield (%)
3-BromoquinolinePd₂(dba)₃ / XantphosNaOtBuToluene11095
6-Bromoisoquinoline-1-carbonitrilePd(dba)₂ / BINAPCs₂CO₃THF-80

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound[7]

This protocol is a general guideline for minimizing debromination.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound[5][6]

This protocol provides a starting point for the C-N coupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.05 mmol, 1-5 mol%)

  • XPhos (0.02-0.10 mmol, 2-10 mol%)

  • NaOtBu (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add the anhydrous, degassed toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

References

Technical Support Center: Scaling Up the Synthesis of 3-Bromoisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-bromoisoquinoline derivatives. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most widely used and scalable method for introducing a bromine atom at the 3-position of the isoquinoline ring is the Sandmeyer reaction.[1][2] This involves the diazotization of 3-aminoisoquinoline followed by decomposition of the resulting diazonium salt in the presence of a copper(I) bromide catalyst.[1]

Q2: What are the primary safety concerns when scaling up the Sandmeyer reaction for this compound?

A2: The primary safety concern is the thermally unstable nature of the diazonium salt intermediate.[3] On a larger scale, inefficient heat dissipation can lead to an uncontrolled exothermic decomposition, which may result in a rapid release of nitrogen gas and potentially an explosion. Therefore, strict temperature control during the diazotization step (typically 0-5 °C) is critical.[4]

Q3: How does the choice of reagents change when moving from lab to pilot-plant scale?

A3: While the core reagents (3-aminoisoquinoline, sodium nitrite, hydrobromic acid, and copper(I) bromide) remain the same, the source and grade of these reagents become more critical at scale. For instance, using technical-grade reagents might introduce impurities that can affect reaction kinetics and final product purity. It is also common to switch from laboratory solvents to more cost-effective and safer process solvents.

Q4: What are the typical byproducts in the synthesis of this compound via the Sandmeyer reaction?

A4: Common byproducts include the corresponding 3-hydroxyisoquinoline (from reaction with water), 3-chloroisoquinoline if chloride ions are present, and unreacted 3-aminoisoquinoline. The formation of biaryl compounds can also occur as a side reaction.[5]

Q5: How can the purity of this compound be improved during scale-up?

A5: Purification at a larger scale often involves recrystallization rather than column chromatography, which is common in a lab setting. The crude this compound can be converted to its hydrobromide salt, recrystallized, and then neutralized to yield the pure free base.

Troubleshooting Guides

Issue 1: Low Yield of this compound at Larger Scale
Potential Cause Troubleshooting/Optimization Strategy
Incomplete Diazotization - Ensure slow, controlled addition of sodium nitrite solution to maintain the low temperature (0-5 °C).- Use a slight excess of sodium nitrite and hydrobromic acid.- Test for the presence of excess nitrous acid using starch-iodide paper to confirm complete diazotization.[4]
Decomposition of Diazonium Salt - Maintain strict temperature control throughout the diazotization and Sandmeyer reaction steps.- Use the diazonium salt solution immediately after preparation; do not store it.[4]
Inefficient Copper(I) Bromide Catalyst - Use freshly prepared or high-quality commercial copper(I) bromide.- Ensure the catalyst is fully dissolved or suspended in the reaction mixture.
Poor Mixing - At larger scales, mechanical stirring is crucial to ensure efficient heat and mass transfer.- Inadequate mixing can lead to localized "hot spots" and side reactions.
Issue 2: Formation of Impurities and Purification Challenges
Potential Cause Troubleshooting/Optimization Strategy
Presence of Water - Minimize the amount of water in the reaction mixture to reduce the formation of 3-hydroxyisoquinoline.- Use anhydrous solvents where possible.
Side Reactions - Control the reaction temperature to minimize the formation of tar-like byproducts from radical side reactions.[5]- Ensure the slow and controlled addition of the diazonium salt solution to the copper(I) bromide solution.
Difficult Purification - If direct recrystallization of the crude product is inefficient, consider converting it to the hydrobromide salt for purification.- Perform an acid-base workup to remove any unreacted 3-aminoisoquinoline.

Data Presentation: Illustrative Comparison of Lab-Scale vs. Pilot-Plant Scale Synthesis

The following table provides an illustrative comparison of reaction parameters and outcomes when scaling up the synthesis of this compound. Note: These values are representative and will vary depending on the specific equipment and process conditions.

Parameter Lab-Scale (10 g) Pilot-Plant Scale (1 kg)
3-Aminoisoquinoline 10 g1 kg
Sodium Nitrite 1.1 eq1.1 eq
48% Hydrobromic Acid 50 mL5 L
Copper(I) Bromide 1.2 eq1.2 eq
Reaction Temperature 0-5 °C0-5 °C (with efficient cooling)
Reaction Time 2-4 hours4-6 hours
Typical Yield 75-85%65-75%
Purity (crude) ~90%~85%
Purification Method Column ChromatographyRecrystallization of HBr salt

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Sandmeyer Reaction (Lab-Scale)

Materials:

  • 3-Aminoisoquinoline

  • Sodium Nitrite (NaNO₂)

  • 48% Hydrobromic Acid (HBr)

  • Copper(I) Bromide (CuBr)

  • Ice

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Starch-iodide paper

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-aminoisoquinoline in 48% hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

    • Confirm the completion of diazotization by testing a drop of the reaction mixture on starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Mandatory Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up and Purification A 3-Aminoisoquinoline in HBr B Add NaNO2 solution (0-5 °C) A->B C Stir for 30 min B->C D Diazonium Salt Solution C->D F Add Diazonium Salt Solution D->F E CuBr in HBr (0 °C) E->F G Warm to RT, then heat to 50-60 °C F->G H Crude Reaction Mixture G->H I Neutralize with NaOH H->I J Extract with CH2Cl2 I->J K Dry and Concentrate J->K L Column Chromatography K->L M Pure this compound L->M

Caption: Experimental workflow for the synthesis of this compound.

cox_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 Stimulus (e.g., Injury) AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Bromoisoquinoline This compound Derivatives Bromoisoquinoline->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by this compound derivatives.

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromoisoquinoline. The content focuses on the critical role of solvent selection in influencing reaction outcomes for common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

A1: this compound is a versatile building block frequently used in several palladium-catalyzed cross-coupling reactions to introduce molecular diversity. The most common transformations include:

  • Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with various amines.[1]

  • Heck Reaction: To create C-C bonds with alkenes.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Q2: How does the choice of solvent impact the reactivity of this compound in these reactions?

A2: The solvent plays a crucial role in palladium-catalyzed reactions by influencing several factors:

  • Solubility: Ensuring that the reactants, catalyst, and base are sufficiently dissolved is essential for an efficient reaction.

  • Catalyst Activity and Stability: The solvent can affect the stability and catalytic activity of the palladium complex.

  • Reaction Rate and Selectivity: The polarity of the solvent can influence the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, and can also affect the selectivity of the reaction.[2]

  • Side Reactions: The choice of solvent can promote or suppress side reactions like debromination or homocoupling.

Q3: What are the typical solvents used for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound?

A3: A range of solvents, often in combination with water, are used for these reactions. Common choices include:

  • Ethereal solvents: 1,4-Dioxane, Tetrahydrofuran (THF)

  • Aromatic solvents: Toluene, Xylene

  • Polar aprotic solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Alcoholic solvents: Methanol, Ethanol (often in mixed solvent systems)[1]

The optimal solvent is highly dependent on the specific substrates and reaction conditions.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Strategy
Poor Solubility of Reactants Change to a more suitable solvent system. For instance, if using toluene, consider switching to a more polar solvent like DMF or a mixture of dioxane and water.
Catalyst Deactivation Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst. Use of anhydrous solvents is also recommended to prevent unwanted side reactions.
Inefficient Transmetalation The choice of base is often linked to the solvent. In aprotic polar solvents like DMF, inorganic bases like K₂CO₃ are often effective. For less polar solvents, organic bases might be required. The addition of water to ethereal or aromatic solvents can facilitate the formation of the active boronate species.
Issue 2: Significant Byproduct Formation (Debromination or Homocoupling)
Potential Cause Troubleshooting Strategy
Solvent-Promoted Side Reactions The polarity of the solvent can influence the rate of side reactions. Debromination (replacement of bromine with hydrogen) can be favored in the presence of protic solvents or impurities. Consider using anhydrous solvents. Homocoupling of the boronic acid is often promoted by the presence of oxygen; ensure rigorous degassing of the solvent.
Base-Solvent Incompatibility A strong base in a protic solvent can lead to side reactions. If debromination is observed, consider switching to a milder base or a different solvent system.
Issue 3: Poor Performance in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Strategy
Catalyst Inhibition The amine substrate or product can sometimes coordinate too strongly to the palladium center, especially in non-polar solvents, inhibiting the catalytic cycle. A more polar solvent like DMF might be beneficial.
Base Ineffectiveness The effectiveness of the base is highly dependent on the solvent. Strong alkoxide bases like NaOtBu are often used in ethereal or aromatic solvents. In polar solvents, weaker bases might be sufficient.

Data Presentation

The following tables summarize the effect of different solvents on the yield of common cross-coupling reactions. While specific data for this compound is limited in the literature, the following tables present data for analogous aryl bromides to illustrate the general trends in solvent effects.

Table 1: Solvent Effects on the Yield of Suzuki-Miyaura Coupling of Aryl Bromides

EntrySolventBaseYield (%)Reference
1DioxaneK₃PO₄·3H₂ONo Product[1]
2Tetrahydrofuran (THF)K₃PO₄·3H₂O10.4[1]
3N,N-Dimethylformamide (DMF)K₃PO₄·3H₂O30.9[1]
4Ethyl AcetateK₃PO₄·3H₂O5.6[1]
5MethanolK₃PO₄·3H₂O78.9[1]
6EthanolK₃PO₄·3H₂O73.4[1]
7Methanol/Water (3:2)NaOH96.3[1]

Reaction conditions: Bromobenzene, phenylboronic acid, Pd(II) catalyst, 5 mL solvent.[1]

Table 2: Solvent Effects on the Yield of Buchwald-Hartwig Amination

EntrySolventBaseYield (%)Note
1TolueneNaOtBuHighCommonly used non-polar solvent.
21,4-DioxaneNaOtBuHighAnother common non-polar, ethereal solvent.
3Tetrahydrofuran (THF)Cs₂CO₃80Found to be effective for a 6-bromoisoquinoline derivative.
4N,N-Dimethylformamide (DMF)VariousVariableA polar aprotic solvent that can be effective but may require optimization of other parameters.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 0.1-0.2 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until complete.

  • Work-up: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Ar = 3-Isoquinolyl) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation + Ar'-B(OR)2 + Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Ar = 3-Isoquinolyl) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine_Coordination + R'R''NH Deprotonation Deprotonation Amine_Coordination->Deprotonation + Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L + Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere Check_Reagents->Check_Atmosphere Solvent_Screen Solvent Issue? Check_Atmosphere->Solvent_Screen Optimize_Solvent Screen Different Solvents (e.g., Dioxane, Toluene, DMF) Solvent_Screen->Optimize_Solvent Yes Base_Screen Base Issue? Solvent_Screen->Base_Screen No Optimize_Solvent->Base_Screen Success Improved Result Optimize_Solvent->Success Optimize_Base Screen Different Bases (e.g., K2CO3, K3PO4, NaOtBu) Base_Screen->Optimize_Base Yes Temp_Screen Temperature Issue? Base_Screen->Temp_Screen No Optimize_Base->Temp_Screen Optimize_Base->Success Optimize_Temp Optimize Temperature Temp_Screen->Optimize_Temp Yes Failure Consult Further Temp_Screen->Failure No Optimize_Temp->Success

References

Validation & Comparative

A Comparative Analysis of 3-Bromoisoquinoline and 3-Chloroisoquinoline in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficiency of carbon-carbon bond formation is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in synthetic chemistry for this purpose. When functionalizing the isoquinoline scaffold, a common structural motif in pharmacologically active compounds, the choice of halide at the 3-position—typically bromine or chlorine—can significantly impact reaction outcomes. This guide provides an objective comparison of the reactivity of 3-bromoisoquinoline and 3-chloroisoquinoline in Suzuki coupling, supported by experimental data, to aid in the strategic selection of starting materials.

The widely accepted principle in palladium-catalyzed cross-coupling reactions is that the reactivity of aryl halides follows the trend I > Br > Cl > F. This is attributed to the bond dissociation energies of the carbon-halogen bond, where the weaker C-Br bond facilitates the rate-determining oxidative addition step in the catalytic cycle more readily than the stronger C-Cl bond. Consequently, this compound is generally considered more reactive than its chloro-analogue. While this often translates to higher yields under milder conditions for the bromo-derivative, recent advancements in catalyst systems, particularly the development of sophisticated ligands, have made the more cost-effective 3-chloroisoquinoline an increasingly viable substrate.

Quantitative Data Summary

The following table summarizes experimental data for the Suzuki coupling of this compound and 3-chloroisoquinoline with various arylboronic acids. While a direct head-to-head comparison under identical conditions is not extensively documented in the literature, the selected examples provide a representative overview of the reactivity differences.

EntryHaloisoquinolineBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃1,4-Dioxane/H₂O (3:1)1006-865[1]
2This compoundPhenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃1,4-Dioxane/H₂O (4:1)80-9012-16High[1]
33-ChloroisoquinolinePhenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1001895
43-Chloroisoquinoline4-Acetylphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1001892

Analysis of the Data:

The data illustrates that this compound can effectively undergo Suzuki coupling with standard catalyst systems like Pd(dppf)Cl₂. In contrast, the successful coupling of the less reactive 3-chloroisoquinoline often necessitates the use of more advanced catalytic systems, such as those employing bulky, electron-rich phosphine ligands like XPhos, in combination with a strong base like K₃PO₄ and higher temperatures. Despite the more forcing conditions, excellent yields can be achieved with 3-chloroisoquinoline, making it a viable alternative to the bromo-analogue, especially when economic factors are a consideration.

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying mechanism, the following diagrams illustrate a typical Suzuki coupling workflow and the catalytic cycle.

Suzuki_Workflow reagent_prep Reagent Preparation reaction_setup Reaction Setup: Combine haloisoquinoline, boronic acid, catalyst, ligand, and base in a flask. reagent_prep->reaction_setup inert_atmosphere Establish Inert Atmosphere: (e.g., evacuate and backfill with Argon) reaction_setup->inert_atmosphere solvent_addition Solvent Addition: Inject degassed solvent inert_atmosphere->solvent_addition reaction Reaction: Heat mixture with stirring solvent_addition->reaction monitoring Monitoring: Track progress via TLC or LC-MS reaction->monitoring workup Aqueous Workup: Quench reaction, extract with organic solvent, and dry monitoring->workup purification Purification: Column chromatography workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_pd_complex Ar-Pd(II)L2-Ar' transmetalation->ar_pd_complex reductive_elimination Reductive Elimination ar_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X (3-Haloisoquinoline) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following are representative experimental protocols for the Suzuki coupling of this compound and 3-chloroisoquinoline. These should be considered as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Suzuki Coupling of this compound with 4-Methoxyphenylboronic Acid

  • Materials:

    • This compound (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)

    • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

    • Degassed 1,4-dioxane and water (3:1 v/v)

  • Procedure:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 6-8 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure 3-(4-methoxyphenyl)isoquinoline.

Protocol 2: Suzuki Coupling of 3-Chloroisoquinoline with Phenylboronic Acid

  • Materials:

    • 3-Chloroisoquinoline (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox, add 3-chloroisoquinoline, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried vial equipped with a stir bar.

    • Add anhydrous toluene to the vial.

    • Seal the vial with a cap and remove it from the glovebox.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

    • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford 3-phenylisoquinoline.

References

A Comparative Guide to Palladium Catalysts for 3-Bromoisoquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the isoquinoline scaffold is a pivotal step in the synthesis of a vast array of biologically active compounds. The strategic installation of substituents at the 3-position of the isoquinoline ring via palladium-catalyzed cross-coupling reactions is a powerful tool in medicinal chemistry. The choice of catalyst is paramount to the success of these transformations, influencing yield, reaction time, and functional group tolerance.

This guide provides a comparative analysis of various palladium-based catalyst systems for the cross-coupling of 3-bromoisoquinoline through Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The efficiency of these reactions is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent.

Comparative Performance of Palladium Catalysts

The following tables summarize the performance of various palladium catalyst systems for the cross-coupling of this compound and its close analogue, 3-bromoquinoline. This data, compiled from multiple sources, offers a comparative overview to aid in catalyst selection and reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. For the arylation of this compound, the selection of the palladium catalyst and ligand is crucial for achieving high yields.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075Good yield for mono-arylation, suggesting applicability to this compound.[1]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane80-100HighA robust and versatile catalyst for challenging Suzuki-Miyaura couplings.[1]
Pd(OAc)₂XPhosK₃PO₄Toluene100HighBulky monophosphine ligands are generally effective for challenging substrates.[1]
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane80-110HighHighly effective for a broad range of substrates.
Pd/CNoneK₂CO₃Ethanol/Water80Moderate-HighHeterogeneous catalyst that allows for easier separation and potential reusability.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency.[1]

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd₂(dba)₃BINAPNaOt-BuToluene80-110HighA second-generation catalyst system effective for coupling primary and secondary amines.[1]
Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane100HighBulky monodentate ligands like XPhos are generally very effective for a wide range of amines.[1]
Pd(OAc)₂RuPhosCs₂CO₃t-BuOH100HighAnother highly effective bulky monophosphine ligand.[1]
G3-XPhos PrecatalystXPhosLHMDSTHFRT-80HighPrecatalysts offer improved stability and reactivity, sometimes allowing for room temperature reactions.[1]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates.[1]

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₂Cl₂/CuIPPh₃Et₃NDMF60-80HighThe classical Sonogashira catalyst system.
Pd(OAc)₂/CuIP(t-Bu)₃VariousVariousRTHighCopper-free conditions can prevent the undesired homocoupling of the alkyne.[1]
Pd(PPh₃)₄/CuIPPh₃i-Pr₂NHToluene80Moderate-HighA common and effective catalyst combination.
Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.[1]

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(OAc)₂PPh₃NEt₃DMF100-120Moderate-HighA standard catalyst system for Heck reactions; higher temperatures may be required.[1]
Pd(PPh₃)₄NoneK₂CO₃NMP120ModerateCan be effective, though sometimes less active than in situ generated catalysts.[1]
Palladacycle ComplexesNoneNaOAcDMA130-140HighHighly active catalysts that can operate at low loadings with high turnover numbers.[1]
Pd-NHC ComplexesNHCCs₂CO₃Dioxane110-150HighN-Heterocyclic carbene ligands offer high thermal stability, making them suitable for Heck couplings.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for each of the discussed coupling reactions. These are generalized procedures and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

To a reaction flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol). Add a solvent system, typically a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 ratio, 5 mL total). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), under the inert atmosphere. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol) and a suitable phosphine ligand (e.g., BINAP, XPhos, 0.02-0.10 mmol). Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol). Evacuate and backfill the tube with an inert gas. Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL). To this mixture, add this compound (1.0 mmol) and the desired amine (1.2 mmol). Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is then purified by column chromatography.[1]

General Procedure for Sonogashira Coupling

To a sealed tube, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol), and a copper(I) co-catalyst like CuI (0.04 mmol). Add a degassed solvent such as DMF or THF (5 mL) and a suitable base, typically an amine like triethylamine or diisopropylamine (2.0 mmol). The tube is sealed and heated to the desired temperature (e.g., 60-80 °C) for several hours. After completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

General Procedure for Heck Reaction

In a sealed tube, combine this compound (1.0 mmol), the alkene (1.2 mmol), a palladium source such as Pd(OAc)₂ (0.02 mmol), a phosphine ligand like PPh₃ (0.04 mmol), and a base such as NEt₃ (1.5 mmol) in an anhydrous solvent like DMF or NMP (5 mL). The tube is sealed and heated to 100-140°C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[1]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for palladium-catalyzed cross-coupling reactions of this compound.

G Generalized Workflow for this compound Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: This compound, Coupling Partner, Base B Add Palladium Catalyst & Ligand A->B C Add Degassed Solvent B->C To Reaction Vessel D Establish Inert Atmosphere (e.g., Argon, Nitrogen) C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G Upon Completion H Quench & Extract G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J K Characterize Product J->K

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

References

A Comparative Guide to the Biological Activity of 3-Bromoisoquinoline Derivatives and Other Key Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 3-bromoisoquinoline derivatives against other prominent heterocyclic compounds, including quinolines, indoles, and pyrimidines. The information is curated from experimental data to assist in research and drug development, with a focus on anticancer and antimicrobial activities.

Executive Summary

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. Among these, isoquinoline derivatives have demonstrated a broad spectrum of biological activities. The introduction of a bromine atom at the 3-position of the isoquinoline scaffold can significantly influence its physicochemical properties and biological efficacy. This guide summarizes the available quantitative data to compare the performance of this compound derivatives and related heterocycles, provides detailed experimental methodologies for key assays, and visualizes relevant biological pathways. While direct comparative studies are limited, this guide synthesizes available data to provide a valuable resource for researchers in medicinal chemistry and drug discovery.

Data Presentation: A Comparative Look at Biological Activity

The following tables summarize the 50% inhibitory concentration (IC50) values for anticancer activity and the minimum inhibitory concentration (MIC) values for antimicrobial activity of various heterocyclic derivatives. It is important to note that the activity is highly dependent on the specific substitutions on the heterocyclic core.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Heterocyclic Derivatives

Heterocycle ClassDerivativeCancer Cell LineIC50 (µM)Reference
Isoquinoline 3-Arylisoquinolinone DerivativeMCF-7 (Breast)0.4 - 0.8[1]
3-Arylisoquinolinone DerivativeA549 (Lung)72.28[1]
3-Arylisoquinolinone DerivativeHCT116 (Colon)0.4 - 0.8[1]
Quinoline Quinoline-Chalcone Derivative (12e)MGC-803 (Gastric)1.38[2]
Quinoline-Chalcone Derivative (12e)HCT-116 (Colon)5.34[2]
Quinoline-Chalcone Derivative (12e)MCF-7 (Breast)5.21[2]
4,7-Disubstituted Quinoline DerivativeHL-60 (Leukemia)0.314 - 4.65 (µg/cm³)[3]
Indole Indole Derivative of Ursolic Acid (5f)SMMC-7721 (Hepatocarcinoma)0.56[1]
Indole Derivative of Ursolic Acid (5f)HepG2 (Hepatocarcinoma)0.91[1]
Quinoline-Indole Derivative (13)Various0.002 - 0.011[4]
Pyrimidine Pyrido[2,3-d]pyrimidine Derivative (2a)A549 (Lung)>100[5]
Pyrido[2,3-d]pyrimidine Derivative (2f)A549 (Lung)>100[5]
Thiazolo[4,5-d]pyrimidine Derivative (3b)A375 (Melanoma)Strong cytotoxicity[6]
Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine (4i)MCF-7 (Breast)0.33[7]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Heterocyclic Derivatives

Heterocycle ClassDerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
Isoquinoline Alkynyl Isoquinoline (HSN584)S. aureus (MRSA)4[8]
Alkynyl Isoquinoline (HSN739)S. aureus (MRSA)8[8]
Quinoline Quinoline Derivative (5d)S. aureus0.125 - 8[9]
Quinoline Derivative (5d)E. coli0.125 - 8[9]
Quinoline-based Dihydrotriazine (93a-c)S. aureus2[10]
Quinoline-based Dihydrotriazine (93a-c)E. coli2[10]
Indole Indole-Triazole Derivative (3d)S. aureus6.25
Indole-Triazole Derivative (3d)E. coli6.25
5-IodoindoleA. baumannii (XDR)64
Pyrimidine Dihydropyrimidine Derivative (97d)S. aureus1.56
Dihydropyrimidine Derivative (97d)B. subtilis1.56
1,2,4-Triazolo[1,5-a]pyrimidine (9n, 9o)Various Bacteria16 - 102 (µM)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for the design of future experiments.

Anticancer Activity: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives, other heterocycles) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of the described heterocyclic compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Isoquinoline Isoquinoline Derivatives Isoquinoline->PI3K Inhibition Isoquinoline->Akt Inhibition Isoquinoline->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by isoquinoline derivatives.

DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Relaxed_DNA->Supercoiled_DNA Supercoiling Replication DNA Replication & Transcription Supercoiled_DNA->Replication Enables Replication->Cell_Death Heterocycles Quinoline/Isoquinoline Derivatives Heterocycles->DNA_Gyrase Inhibition

Caption: Mechanism of action of quinoline/isoquinoline derivatives via DNA gyrase inhibition.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Test Compounds Seed_Cells->Add_Compound Incubate_1 Incubate (e.g., 48h) Add_Compound->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (2-4h) Add_MTT->Incubate_2 Add_Solvent Add Solubilizing Solvent (DMSO) Incubate_2->Add_Solvent Measure Measure Absorbance (570 nm) Add_Solvent->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

A Comparative Guide to the Spectroscopic Analysis of 3-Bromoisoquinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is fundamental to understanding their chemical behavior and biological activity. This guide provides a comparative overview of the spectroscopic analysis of 3-bromoisoquinoline and its derivatives, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). By presenting key experimental data and detailed methodologies, this document serves as a practical resource for the characterization of this important class of molecules.

Comparative Spectroscopic Data

The following tables summarize characteristic spectroscopic data for this compound. The introduction of various substituents onto the isoquinoline core will influence these values, primarily based on their electron-donating or electron-withdrawing nature.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C1~8.9 - 9.1 (s)~150 - 152
C3-~120 - 122
C4~8.0 - 8.2 (s)~128 - 130
C5~7.8 - 8.0 (d)~127 - 129
C6~7.5 - 7.7 (t)~126 - 128
C7~7.6 - 7.8 (t)~130 - 132
C8~8.1 - 8.3 (d)~129 - 131
C4a-~135 - 137
C8a-~128 - 130
(Note: Data are approximate and can vary based on the solvent and specific derivative. Data synthesized from multiple sources.)[1][2]
Table 2: Key IR and UV-Vis Spectroscopic Data for Isoquinoline Derivatives
Spectroscopic Technique Functional Group / Transition Characteristic Absorption Range
Infrared (IR) Spectroscopy C=N Stretch1620 - 1580 cm⁻¹
C=C Aromatic Stretch1600 - 1450 cm⁻¹
C-H Aromatic Stretch3100 - 3000 cm⁻¹
C-H Aromatic Out-of-Plane Bend900 - 675 cm⁻¹
C-Br Stretch650 - 550 cm⁻¹
UV-Visible (UV-Vis) Spectroscopy π → π* TransitionsThree main absorption bands are typical for isoquinoline systems, often found in the ranges of 220-230 nm, 265-275 nm, and 315-330 nm.[3]
(Note: The exact positions of IR peaks and UV-Vis maxima are sensitive to the substitution pattern on the isoquinoline ring.)[4][5]
Mass Spectrometry (MS)

In mass spectrometry, this compound and its derivatives exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6] This results in two peaks of almost equal intensity for the molecular ion (M⁺) and the M+2 ion, separated by two mass-to-charge units (m/z).[7][8] This distinctive pattern is a key diagnostic feature for identifying brominated compounds.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh 5-10 mg of the solid this compound derivative.[9]

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[9]

    • Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.

  • Instrument Parameters (¹H NMR) :

    • Pulse Program : A standard single-pulse experiment is typically used.

    • Spectral Width : A range of 0 to 10 ppm is generally sufficient for the aromatic protons of isoquinoline derivatives.

    • Number of Scans : 16 to 64 scans are usually adequate, depending on the sample concentration.

    • Relaxation Delay : A delay of 1-2 seconds between scans is recommended.[10]

  • Instrument Parameters (¹³C NMR) :

    • Pulse Program : A standard proton-decoupled pulse program is used to obtain a spectrum with single lines for each unique carbon atom.

    • Spectral Width : A range of 0 to 160 ppm is typically required.

    • Number of Scans : A larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters :

    • Spectral Range : Typically 4000 to 400 cm⁻¹.

    • Resolution : A resolution of 4 cm⁻¹ is standard for routine analysis.

    • Number of Scans : Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation :

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 1x10⁻³ M).[11]

    • Dilute the stock solution to a final concentration that gives an absorbance reading between 0.1 and 1.0 (typically around 1x10⁻⁵ M).[11]

    • Use a quartz cuvette with a 1 cm path length.

  • Instrument Parameters :

    • Wavelength Range : Scan from 200 to 600 nm.[12]

    • Blank Correction : Use the pure solvent as a blank to record a baseline spectrum before measuring the sample.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

    • The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

  • Instrument Parameters (Electrospray Ionization - ESI) :

    • Ionization Mode : Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.

    • Mass Range : Scan a range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

    • Data Analysis : Look for the molecular ion peak [M+H]⁺ and the characteristic M and M+2 isotopic pattern confirming the presence of bromine.[7]

Visualization of Analytical Workflow

The structural elucidation of a novel this compound derivative is a systematic process that integrates data from multiple spectroscopic techniques. The following diagram illustrates a logical workflow for this process.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion A Synthesized this compound Derivative B Mass Spectrometry (MS) A->B Analysis C Infrared (IR) Spectroscopy A->C Analysis D NMR Spectroscopy (¹H, ¹³C) A->D Analysis E UV-Vis Spectroscopy A->E Analysis F Molecular Formula & Bromine Presence (Isotopic Pattern M, M+2) B->F G Functional Groups Present (C=N, C-Br, Aromatic C-H) C->G H Carbon-Hydrogen Framework (Connectivity, Substitution Pattern) D->H I Conjugated System Information (π → π* Transitions) E->I J Final Structure Elucidation F->J Integration G->J Integration H->J Integration I->J Integration

References

Efficacy of 3-Bromoisoquinoline-Based Compounds Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel and effective anticancer agents has led researchers to explore a wide array of heterocyclic compounds. Among these, the isoquinoline scaffold has emerged as a privileged structure in medicinal chemistry due to its presence in numerous biologically active molecules. The introduction of a bromine atom at the 3-position of the isoquinoline ring can significantly influence the compound's physicochemical properties and biological activity, making 3-bromoisoquinoline derivatives a subject of interest in anticancer drug discovery. This guide provides a comparative analysis of the efficacy of this compound-based compounds and their analogues against various cancer cell lines, supported by experimental data and methodologies.

Comparative Efficacy of Isoquinoline Derivatives

The anticancer activity of isoquinoline derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the in vitro cytotoxicity of several brominated quinoline and isoquinoline-based compounds against a panel of human cancer cell lines. While direct comparative studies on a broad series of this compound derivatives are limited, the data from related structures provide valuable insights into their potential.

CompoundCancer Cell LineIC50 (µM)Reference
3,5,6,7-Tetrabromo-8-methoxyquinolineHeLa (Cervical)Not specified[1]
C6 (Glioblastoma)Not specified[1]
HT29 (Colon)Not specified[1]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (Cervical)5.45 - 9.6 µg/mL[1]
C6 (Glioblastoma)5.45 - 9.6 µg/mL[1]
HT29 (Colon)5.45 - 9.6 µg/mL*[1]
6,8-Dibromo-5-nitroquinolineHeLa (Cervical)24.1
C6 (Glioblastoma)50.0
HT29 (Colon)26.2
3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-oneNCI-60 Cell Line PanelMean GI50 = -5.18 (log M)[2][3]
3-Aryl substituted isoquinolinonesA549 (Lung)Comparable to Doxorubicin[2]
SK-OV-3 (Ovarian)Comparable to Doxorubicin[2]
SK-Mel-2 (Melanoma)Comparable to Doxorubicin[2]
HCT-15 (Colon)Comparable to Doxorubicin[2]
XF-498 (CNS)Comparable to Doxorubicin[2]

Note: The IC50 for 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline was reported as a range in µg/mL. Conversion to µM would require the molecular weight of the specific compound. GI50 is the concentration for 50% growth inhibition.

Experimental Protocols

The determination of the anticancer efficacy of this compound-based compounds involves a series of standardized in vitro assays. These protocols are crucial for ensuring the reliability and reproducibility of the experimental data.

Cell Culture

Human cancer cell lines, such as HeLa (cervical cancer), C6 (glioblastoma), HT29 (colon adenocarcinoma), A549 (lung carcinoma), and MCF-7 (breast adenocarcinoma), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

The in vitro cytotoxicity of the test compounds is commonly determined using colorimetric assays such as the MTT, SRB, or BCPE assays.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound-based compounds and a positive control (e.g., 5-Fluorouracil) for a specified period, typically 24 to 72 hours.

  • Cell Viability Measurement:

    • MTT Assay: MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability.

    • SRB (Sulforhodamine B) Assay: Cells are fixed, washed, and stained with SRB dye. The bound dye is solubilized, and the absorbance is read.

    • BCPE (Bromochloro-phenol Blue) Assay: This assay also involves staining the cells and measuring the absorbance to quantify cell proliferation.[1]

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of action, further assays are conducted:

  • DNA Laddering: This technique is used to visualize the characteristic fragmentation of DNA that occurs during apoptosis.[1]

  • Wound Healing Assay: This assay assesses the effect of the compounds on cancer cell migration and invasion.[1]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer efficacy of this compound-based compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) cell_culture->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (e.g., DNA Laddering) ic50->apoptosis migration Cell Migration Assay (Wound Healing) ic50->migration pathway Signaling Pathway Analysis apoptosis->pathway migration->pathway

Caption: Experimental workflow for anticancer evaluation of this compound compounds.

Potential Signaling Pathway

While specific signaling pathways for this compound derivatives are not extensively detailed in the provided search results, related brominated quinolines have been shown to induce apoptosis.[1] The diagram below illustrates a generalized apoptotic pathway that could be investigated for these compounds.

signaling_pathway compound This compound Compound cell Cancer Cell compound->cell dna_damage DNA Damage cell->dna_damage Induces apoptosis Apoptosis caspase Caspase Activation dna_damage->caspase caspase->apoptosis

Caption: Potential mechanism of action via apoptosis induction.

References

The Structure-Activity Relationship of 3-Substituted Isoquinoline Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of heterocyclic compounds is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of 3-substituted isoquinoline analogs, with a focus on their anticancer and anti-inflammatory potential. By presenting key experimental data, detailed protocols, and illustrative diagrams, we aim to facilitate the rational design of more potent and selective drug candidates based on the versatile isoquinoline scaffold.

The isoquinoline core is a prominent feature in numerous biologically active natural products and synthetic compounds, exhibiting a wide array of pharmacological effects, including anticancer, anti-inflammatory, and analgesic properties.[1] Strategic modification of the isoquinoline ring system, particularly at the 3-position, has been a focal point of medicinal chemistry efforts to modulate biological activity and enhance therapeutic potential. The 3-bromoisoquinoline moiety, in particular, serves as a versatile synthetic intermediate, enabling the introduction of diverse functionalities through cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2]

Comparative Analysis of Anticancer Activity

Recent studies have explored the SAR of 3-aminoisoquinolin-1(2H)-one derivatives, revealing key structural features that govern their cytotoxic effects against various cancer cell lines.[3][4][5] The National Cancer Institute (NCI) has screened a series of these compounds against a panel of 60 human tumor cell lines, providing a rich dataset for SAR analysis.[3][4]

Key Findings from SAR Studies:
  • Influence of the 3-Amino Substituent: The nature of the substituent on the 3-amino group plays a critical role in determining the anticancer potency. Analogs bearing thiazolyl or pyrazolyl moieties at this position have demonstrated superior activity.[3][5]

  • Impact of C-4 Substitution: The absence of a substituent at the C-4 position of the isoquinoline ring is generally favorable for anticancer activity.[3][5]

  • Lead Compound Identification: Through these SAR studies, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one has emerged as a promising lead compound, exhibiting significant and selective growth inhibition against various tumor cell lines.[3][5]

The following table summarizes the in vitro anticancer activity of selected 3-aminoisoquinolin-1(2H)-one analogs from the NCI-60 screen. The data is presented as GI50 values, which represent the concentration required to inhibit cell growth by 50%.

Compound ID3-Amino SubstituentAverage log(GI50)
1 2-Thiazolyl-5.18
2 2-Pyrazolyl-4.85
3 Phenyl-4.50
4 4-Chlorophenyl-4.62
5 2-Pyridyl-4.75

Data sourced from studies on 3-aminoisoquinolin-1(2H)-one derivatives.[3][5]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of these compounds and to guide further optimization, it is crucial to understand the underlying signaling pathways and the experimental workflows used to assess their activity.

SAR_Workflow General Workflow for SAR Studies cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start Design of Analogs Synth Synthesis of Analog Library Start->Synth Purify Purification & Characterization Synth->Purify Screen In Vitro Biological Assays Purify->Screen Hit_ID Hit Identification Screen->Hit_ID SAR SAR Analysis Hit_ID->SAR SAR->Start Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Many anticancer agents exert their effects by inducing cell cycle arrest and apoptosis. The following diagram illustrates a simplified overview of the cell cycle, a common target for cancer therapeutics.

Cell_Cycle Simplified Cell Cycle Pathway G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G0 G0 Phase (Quiescence) G1->G0 G2 G2 Phase (Growth and Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 G0->G1

Caption: A simplified diagram of the eukaryotic cell cycle.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of robust SAR studies. Below are detailed protocols for key assays used in the evaluation of the anticancer activity of 3-substituted isoquinoline analogs.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[6][7]

Materials:

  • 96-well microtiter plates

  • Cells in culture

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Remove the TCA solution and wash the plates five times with 1% acetic acid. Air dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.[7][8]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.[9][10]

Materials:

  • Cells in culture

  • Phosphate-buffered saline (PBS)

  • Ethanol, 70% (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells and wash with PBS.

  • Cell Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The 3-substituted isoquinoline scaffold represents a promising starting point for the development of novel anticancer and anti-inflammatory agents. The SAR studies highlighted in this guide underscore the importance of the substituent at the 3-position in dictating biological activity. The provided experimental protocols offer a foundation for the in vitro evaluation of new analogs. Future work in this area should focus on the synthesis and evaluation of diverse libraries of this compound derivatives, leveraging the versatility of this intermediate to explore a wider chemical space and identify compounds with improved potency, selectivity, and pharmacokinetic properties.

References

A Comparative Guide to Alternative Synthetic Routes for 3-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structural motif present in a wide array of natural products and pharmacologically active compounds. The development of efficient and versatile synthetic routes to access substituted isoquinolines, particularly those functionalized at the 3-position, is of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive comparison of classical and modern synthetic methodologies for the preparation of 3-substituted isoquinolines, supported by experimental data and detailed protocols.

Classical Synthetic Routes

Traditional methods for isoquinoline synthesis, developed in the late 19th and early 20th centuries, remain valuable tools in organic synthesis. These reactions typically involve the cyclization of β-phenylethylamine derivatives.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][2] This electrophilic aromatic substitution is particularly effective for electron-rich aromatic rings.[1][2]

Advantages:

  • Readily available starting materials.

  • Well-established and widely used method.

Disadvantages:

  • Requires harsh reaction conditions (high temperatures and strong acids).[3]

  • Limited to electron-rich aromatic systems.

  • Can suffer from low yields with certain substrates.[3]

  • A subsequent oxidation step is required to obtain the aromatic isoquinoline.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Aromatization beta-Phenylethylamine beta-Phenylethylamine Amide β-Arylethylamide beta-Phenylethylamine->Amide Acylation Acyl_Chloride Acyl Chloride/ Anhydride Acyl_Chloride->Amide Intermediate Imidoyl/Nitrilium Intermediate Amide->Intermediate Dehydrating Agent (e.g., POCl3) Dihydroisoquinoline 3,4-Dihydroisoquinoline Intermediate->Dihydroisoquinoline Intramolecular Cyclization Isoquinoline 3-Substituted Isoquinoline Dihydroisoquinoline->Isoquinoline Oxidation (e.g., Pd/C)

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[4][5] The yield of this reaction is highly dependent on the substituents on the aromatic ring, with electron-donating groups generally favoring the cyclization.[6]

Advantages:

  • Direct synthesis of the aromatic isoquinoline core.

  • Allows for substitution patterns that are difficult to achieve with other methods.[4]

Disadvantages:

  • Often requires strong acids and high temperatures.[5]

  • Yields can be variable and sensitive to reaction conditions.[4]

  • The classical method is not suitable for preparing isoquinolines substituted at the C-3 and C-4 positions.[7]

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization & Aromatization Benzaldehyde Benzaldehyde Schiff_Base Benzalaminoacetal Benzaldehyde->Schiff_Base Condensation Aminoacetal 2,2-Dialkoxyethylamine Aminoacetal->Schiff_Base Intermediate Cyclized Intermediate Schiff_Base->Intermediate Strong Acid (e.g., H2SO4) Isoquinoline 3-Substituted Isoquinoline Intermediate->Isoquinoline Elimination of Alcohol

Modern Synthetic Routes: Transition-Metal Catalysis

In recent decades, transition-metal-catalyzed reactions, particularly those involving palladium, rhodium, and copper, have emerged as powerful and versatile methods for the synthesis of substituted isoquinolines. These modern approaches often offer milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods.[8]

Palladium-Catalyzed Synthesis

Palladium-catalyzed cross-coupling reactions have been extensively utilized for the construction of the isoquinoline core. A common strategy involves the α-arylation of ketones with ortho-functionalized aryl halides, followed by cyclization. This approach allows for the convergent synthesis of polysubstituted isoquinolines in a regioselective manner.[9]

Advantages:

  • Mild reaction conditions.

  • Excellent functional group tolerance.

  • High yields and regioselectivity.

  • Applicable to both electron-rich and electron-poor systems.

Disadvantages:

  • Cost of the palladium catalyst.

  • Requires pre-functionalized starting materials (e.g., aryl halides).

G cluster_0 Step 1: α-Arylation cluster_1 Step 2: Cyclization & Aromatization Ketone Ketone Coupling_Product α-Aryl Ketone Ketone->Coupling_Product Pd Catalyst, Base Aryl_Halide ortho-Functionalized Aryl Halide Aryl_Halide->Coupling_Product Isoquinoline 3-Substituted Isoquinoline Coupling_Product->Isoquinoline Ammonia Source, Heat

Rhodium-Catalyzed C-H Activation

Rhodium-catalyzed C-H activation has become a powerful tool for the direct and atom-economical synthesis of isoquinolines. These reactions often proceed via the annulation of arenes containing a directing group with alkynes or other coupling partners.[8]

Advantages:

  • High atom economy (avoids pre-functionalization).

  • Direct functionalization of C-H bonds.

  • Often proceeds under mild conditions.

Disadvantages:

  • Requires a directing group on the aromatic substrate.

  • Cost of the rhodium catalyst.

G Arene Arene with Directing Group Rhodacycle Rhodacycle Intermediate Arene->Rhodacycle [Rh(III)] Catalyst Alkyne Alkyne Annulation_Product Annulated Intermediate Alkyne->Annulation_Product Rhodacycle->Annulation_Product Alkyne Insertion Isoquinoline 3-Substituted Isoquinoline Annulation_Product->Isoquinoline Reductive Elimination

Quantitative Comparison of Synthetic Routes

MethodCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Substrate ScopeRef.
Bischler-Napieralski POCl₃Reflux2-640-92Electron-rich phenethylamides[10]
Pomeranz-Fritsch H₂SO₄100-1601-2420-70Benzaldehydes with electron-donating groups[6]
Pd-Catalyzed Pd(OAc)₂/Ligand80-12012-2460-95Broad (aryl halides, ketones)[9]
Rh-Catalyzed [RhCp*Cl₂]₂25-1001-1270-98Arenes with directing groups, alkynes[11]
Cu-Catalyzed CuI100-12012-2450-85ortho-Alkynyl aromatic aldehydes/ketones[12]

Detailed Experimental Protocols

General Procedure for Bischler-Napieralski Reaction

To a solution of the β-arylethylamide (1.0 equiv) in a suitable solvent (e.g., toluene or acetonitrile), phosphorus oxychloride (2.0-3.0 equiv) is added dropwise at room temperature. The mixture is then heated to reflux for 2-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled, and the excess POCl₃ is carefully quenched with ice water. The aqueous layer is basified with a suitable base (e.g., NaOH or NH₄OH) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting 3,4-dihydroisoquinoline can be oxidized to the corresponding isoquinoline using a suitable oxidizing agent (e.g., palladium on carbon in a refluxing solvent like toluene).

General Procedure for Pomeranz-Fritsch Reaction

A mixture of the benzaldehyde (1.0 equiv) and 2,2-diethoxyethylamine (1.1 equiv) in a suitable solvent (e.g., toluene) is heated at reflux with a Dean-Stark apparatus to remove water. After the formation of the benzalaminoacetal is complete (monitored by TLC), the solvent is removed under reduced pressure. The crude acetal is then added slowly to concentrated sulfuric acid at 0 °C. The reaction mixture is stirred at room temperature or heated for a specified time until the cyclization is complete. The mixture is then carefully poured onto ice and basified with a concentrated aqueous base (e.g., NaOH). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to afford the 3-substituted isoquinoline.[6]

General Procedure for Palladium-Catalyzed Synthesis of 3-Substituted Isoquinolines

In a reaction vessel, the ortho-haloarylketone (1.0 equiv), the ketone (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., a phosphine ligand, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv) are combined in an anhydrous solvent (e.g., toluene or dioxane). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude α-aryl ketone is then dissolved in a suitable solvent (e.g., ethanol), and a source of ammonia (e.g., ammonium chloride or aqueous ammonia) is added. The mixture is heated to reflux until the cyclization is complete. The solvent is then removed, and the residue is worked up with an aqueous base and extracted with an organic solvent. The product is purified by column chromatography.

General Procedure for Rhodium-Catalyzed C-H Activation/Annulation

To a mixture of the arene containing a directing group (1.0 equiv), the rhodium catalyst (e.g., [RhCp*Cl₂]₂, 1-5 mol%), and a silver salt oxidant (e.g., AgSbF₆ or AgOAc, 2.0 equiv) in a suitable solvent (e.g., dichloroethane or tert-amyl alcohol) is added the alkyne (1.5-2.0 equiv). The reaction mixture is stirred at the specified temperature (ranging from room temperature to 100 °C) for the indicated time. After completion, the reaction is quenched, and the solvent is removed. The residue is then purified by column chromatography to yield the 3-substituted isoquinoline.

Conclusion

The synthesis of 3-substituted isoquinolines can be achieved through a variety of classical and modern synthetic methods. While classical routes like the Bischler-Napieralski and Pomeranz-Fritsch reactions are still relevant, they often require harsh conditions and have a limited substrate scope. Modern transition-metal-catalyzed methods, particularly those employing palladium and rhodium, offer milder reaction conditions, broader applicability, and higher yields. The choice of synthetic route will depend on the specific substitution pattern desired, the availability of starting materials, and the tolerance of functional groups within the molecule. This guide provides a comparative framework to aid researchers in selecting the most appropriate methodology for their specific synthetic targets in the pursuit of novel isoquinoline-based compounds.

References

A Comparative Investigation of Purification Methodologies for 3-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, obtaining high-purity 3-Bromoisoquinoline is a critical step. This intermediate is pivotal in the synthesis of a variety of biologically active molecules. The purity of this compound directly impacts the yield and purity of the final products, making the choice of an appropriate purification method a key consideration. This guide provides a comparative analysis of common purification techniques for this compound, supported by experimental data and detailed protocols.

The primary impurities encountered during the synthesis of this compound typically include unreacted isoquinoline, isomeric byproducts, and non-basic impurities. The selection of a purification strategy is contingent on the nature and quantity of these impurities. The most prevalent and effective methods for purifying this compound are acid-base extraction, column chromatography, and recrystallization.

Quantitative Data Summary

The following table summarizes the typical performance of different purification methods for bromoquinolines, which serve as a close analogue for this compound. The data is adapted from studies on similar bromoquinoline derivatives, assuming an initial purity of 85%.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Acid-Base Extraction85>95 (for non-basic impurities)HighEffective for removing non-basic impurities, but does not separate isomers or unreacted isoquinoline.[1]
Column Chromatography (Silica Gel)859860Excellent for separating isomers and other closely related impurities.[1]
Recrystallization (Ethanol/Water)859570Good for removing less polar impurities.[1]
Recrystallization followed by Column Chromatography85>9950Recommended for achieving the highest purity.[1]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is particularly useful for removing non-basic impurities from the crude product.[1]

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).

  • Shake the funnel vigorously to allow for the extraction of the basic this compound into the aqueous layer.

  • Separate the two layers. The organic layer contains non-basic impurities.

  • Wash the organic layer with another portion of the dilute acid to ensure complete extraction.

  • Combine the aqueous layers.

  • Basify the combined aqueous solution with a suitable base (e.g., sodium hydroxide) until the this compound precipitates out or can be extracted.

  • Extract the purified this compound back into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification by Column Chromatography

Column chromatography is highly effective for separating this compound from closely related impurities like isomers.[1]

Materials:

  • Silica gel (60-120 mesh)

  • Eluent: A mixture of petroleum ether and ethyl acetate (e.g., 4:1 v/v)[1]

  • Glass column

  • Cotton or glass wool

  • Sand

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the eluent. Pour the slurry into the glass column plugged with cotton or glass wool at the bottom. Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Add the eluent to the column and begin collecting fractions. The elution can be driven by gravity or by applying gentle pressure.

  • Fraction Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

For basic compounds like this compound, which can interact with the acidic silica gel, it is often beneficial to deactivate the silica gel by using an eluent containing a small amount of triethylamine (0.5-2%).[2]

Protocol 3: Purification by Recrystallization

Recrystallization is a cost-effective method for purifying solids, provided a suitable solvent can be found.

Procedure:

  • Solvent Selection: Choose a solvent or a mixed solvent system in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. A common system is ethanol/water.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Purification Workflow and Method Selection

To better understand the overall process and the decision-making involved in selecting a purification method, the following diagrams are provided.

MethodSelection ImpurityType What is the primary impurity? NonBasic Non-basic impurities ImpurityType->NonBasic Non-basic Isomers Isomers / Unreacted Isoquinoline ImpurityType->Isomers Isomeric LessPolar Less Polar Impurities ImpurityType->LessPolar Less Polar AcidBase Acid-Base Extraction NonBasic->AcidBase Column Column Chromatography Isomers->Column Recrystallization Recrystallization LessPolar->Recrystallization

References

Validating the Structure of Novel 3-Bromoisoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of novel compounds is a cornerstone of successful drug discovery and development. For the promising class of 3-Bromoisoquinoline derivatives, which have demonstrated significant potential as analgesic and anti-inflammatory agents, rigorous structural validation is paramount.[1] This guide provides a comparative overview of key analytical techniques for the structural elucidation of these compounds, supported by experimental data and detailed methodologies.

Comparative Spectroscopic and Spectrometric Data

The following tables summarize expected quantitative data from essential analytical techniques for the unambiguous identification and comparison of this compound and its derivatives.

Table 1: ¹H NMR Spectral Data of Representative Bromo-Substituted Isoquinolines and Quinolines (in CDCl₃)

CompoundH-1/H-2H-4H-5H-6H-7H-8Other SignalsReference
3-Bromoquinoline8.95 (d, J=2.4 Hz)8.25 (d, J=2.4 Hz)8.10 (d, J=8.4 Hz)7.65 (ddd, J=8.4, 7.0, 1.4 Hz)7.80 (ddd, J=8.4, 7.0, 1.4 Hz)7.95 (d, J=8.4 Hz)-[2]
5-Bromoisoquinoline9.37 (s)7.91 (d, J=6.0 Hz)-7.62 (t, J=7.8 Hz)8.19 (d, J=8.2 Hz)8.15 (d, J=7.5 Hz)8.66 (d, J=5.9 Hz, H-3)[3]
3-Bromo-2-(ethylsulfanyl)quinoline8.16 (s)7.43 (dd, J=8.4, 7.6 Hz)7.92 (d, J=8.4 Hz)7.65 (t, J=7.6 Hz)7.64 (d, J=7.6 Hz)-1.46 (t, J=7.6 Hz, 3H, CH₃), 3.32 (q, J=7.6 Hz, 2H, CH₂)[4]

Table 2: ¹³C NMR Spectral Data of Representative Bromo-Substituted Isoquinolines and Quinolines (in CDCl₃)

CompoundC-1/C-2C-3C-4C-4aC-5C-6C-7C-8C-8aOther SignalsReference
3-Bromoquinoline151.2121.8136.0147.9130.3120.7132.8129.0128.5-[5]
5-Bromoisoquinoline152.9118.5144.6120.3-128.4127.9129.3134.3133.9 (C-8a)[3]
3-Bromo-2-(ethylsulfanyl)quinoline158.71117.01137.49146.65129.75126.67126.65125.74-14.01 (CH₃), 25.67 (CH₂)[4]

Table 3: Mass Spectrometry Data for 3-Bromoquinoline

Fragmentm/zInterpretation
[M]⁺207/209Molecular ion peak, characteristic isotopic pattern for bromine
[M-Br]⁺128Loss of the bromine atom
[C₈H₅N]⁺101Further fragmentation, potentially loss of HCN

The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensity.[6]

Table 4: FTIR Spectral Data for Isoquinoline

Vibrational ModeWavenumber (cm⁻¹)
C-H Stretching (Aromatic)3102 - 2881
C=C/C=N Stretching (Aromatic)1590 - 1124
C-H In-plane Bending1070 - 1013
C-H Out-of-plane Bending799 - 717

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy: A standard protocol for acquiring high-resolution NMR spectra of this compound derivatives involves the following steps:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Parameters (¹H NMR):

    • Use a standard single-pulse experiment.

    • Acquire 16-32 scans.

    • Set the spectral width to 0-12 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • Instrument Parameters (¹³C NMR):

    • Employ a proton-decoupled pulse sequence.

    • Acquire 1024-4096 scans.

    • Set the spectral width to 0-200 ppm.

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the TMS signal.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry: This technique is crucial for determining the molecular weight and fragmentation pattern of the synthesized compounds.

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Scan a mass range of m/z 50-500 to detect the molecular ion and key fragment ions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) should be observed in the molecular ion peak, appearing as two peaks of almost equal intensity separated by 2 m/z units.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the this compound scaffold and its substituents.

X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.

  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray analysis. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to obtain an initial structural model. Refine the model against the experimental data to obtain the final crystal structure.

Visualizing Experimental Workflows and Biological Pathways

The following diagrams illustrate the logical workflow for structural validation and a proposed signaling pathway for the anti-inflammatory action of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Definitive Structure Confirmation synthesis Synthesis of This compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Primary Structure ms Mass Spectrometry (EI-MS) purification->ms Molecular Weight & Fragmentation ftir FTIR Spectroscopy purification->ftir Functional Groups xray Single Crystal X-ray Diffraction nmr->xray If ambiguous ms->xray If ambiguous

Experimental workflow for structural validation.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response lps LPS tlr4 TLR4 lps->tlr4 activates mapk MAPK Pathway tlr4->mapk activates nfkb_path IKK tlr4->nfkb_path activates ikb IκB nfkb_path->ikb phosphorylates nfkb_ikb NF-κB/IκB Complex nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n translocates nfkb_ikb->ikb releases nfkb_ikb->nfkb releases gene Pro-inflammatory Gene Transcription nfkb_n->gene induces cox2 COX-2 gene->cox2 expression of inos iNOS gene->inos expression of cytokines Pro-inflammatory Cytokines gene->cytokines expression of derivative This compound Derivative derivative->mapk inhibits derivative->nfkb_path inhibits derivative->cox2 inhibits

Proposed anti-inflammatory signaling pathway.

The anti-inflammatory effects of isoquinoline derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[7] Studies have shown that these compounds can inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4] This inhibition is frequently mediated through the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are critical regulators of pro-inflammatory gene expression.[7] By interfering with these pathways, this compound derivatives can effectively reduce the production of inflammatory mediators.

References

Benchmarking Synthesis of 3-Bromoisoquinoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of key heterocyclic building blocks is paramount. 3-Bromoisoquinoline is a valuable intermediate, providing a reactive handle for the introduction of diverse functionalities in the development of novel therapeutics and functional materials. This guide provides a comparative analysis of established and emerging methods for the synthesis of this compound, supported by experimental data and detailed protocols to aid in methodological selection.

This publication objectively compares the performance of various synthetic routes to this compound, focusing on key metrics such as reaction yield, selectivity, and the practicality of the experimental procedures. The information presented is intended to empower researchers to make informed decisions when planning the synthesis of this important scaffold.

Performance Comparison of this compound Synthesis Methods

The selection of a synthetic route is often a trade-off between yield, selectivity, availability of starting materials, and reaction conditions. The following table summarizes the quantitative data for the key methods discussed in this guide.

MethodStarting MaterialKey ReagentsReaction ConditionsYield (%)Selectivity
Method 1: Sandmeyer Reaction 3-AminoisoquinolineNaNO₂, HBr, CuBr0°C to rt~75%High
Method 2: Direct Bromination IsoquinolineN-Bromosuccinimide (NBS), Acetic Acid100°C23.8%Low (Mixture of isomers)

Logical Workflow for Synthesis Selection

The choice of the most appropriate synthetic method depends on several factors, including the desired scale, purity requirements, and the availability of starting materials. The following diagram illustrates a logical workflow for selecting a synthesis method for this compound.

SynthesisSelection Start Need to Synthesize This compound HighSelectivity High Selectivity Required? Start->HighSelectivity StartingMaterial Starting Material Availability HighSelectivity->StartingMaterial No Sandmeyer Method 1: Sandmeyer Reaction HighSelectivity->Sandmeyer Yes StartingMaterial->Sandmeyer 3-Aminoisoquinoline Available DirectBromination Method 2: Direct Bromination StartingMaterial->DirectBromination Isoquinoline Available End Proceed with Synthesis Sandmeyer->End Purification Extensive Purification Feasible? DirectBromination->Purification DirectBromination->End Purification->Sandmeyer No Purification->DirectBromination Yes

Caption: Logical workflow for selecting a this compound synthesis method.

Detailed Experimental Protocols

Method 1: Synthesis of this compound via Sandmeyer Reaction

This classical and reliable method involves the diazotization of commercially available 3-aminoisoquinoline followed by a copper-catalyzed bromide displacement.

Experimental Protocol:

  • Diazotization:

    • Dissolve 3-aminoisoquinoline (1.0 eq) in a solution of 48% hydrobromic acid (HBr).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution at 0°C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Signaling Pathway of the Sandmeyer Reaction:

The Sandmeyer reaction proceeds through a radical mechanism initiated by the copper(I) catalyst.

SandmeyerReaction Aryl Diazonium Salt Aryl Diazonium Salt Aryl Radical Aryl Radical Aryl Diazonium Salt->Aryl Radical + Cu(I) N2 N2 Aryl Diazonium Salt->N2 Cu(I) Cu(I) This compound This compound Aryl Radical->this compound + Cu(II)Br Cu(II)Br Cu(II)Br This compound->Cu(I) Regenerates

Caption: Simplified mechanism of the Sandmeyer reaction.

Method 2: Direct Bromination of Isoquinoline

Direct electrophilic bromination of isoquinoline tends to produce a mixture of isomers, with the 5- and 8-bromo products often being major. However, under specific conditions, the 3-bromo isomer can be obtained, albeit in lower yields and with the need for careful purification.

Experimental Protocol:

  • Reaction Setup:

    • To a stirred solution of isoquinoline (1.0 eq) in acetic acid, slowly add N-bromosuccinimide (NBS, 1.1 eq) at room temperature.[1]

  • Reaction Execution:

    • Heat the reaction mixture to 100°C and maintain this temperature overnight.[1]

  • Work-up and Purification:

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.[1]

    • Purify the resulting crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexane) to isolate this compound.[1] The reported yield for this specific protocol is 23.8%.[1]

Challenges with Direct Bromination:

The primary drawback of direct bromination is the lack of regioselectivity. The isoquinoline ring system is susceptible to electrophilic attack at multiple positions, leading to a mixture of brominated isomers that can be challenging to separate.

DirectBromination Isoquinoline Isoquinoline ProductMixture Mixture of Bromo-isomers (3-Br, 5-Br, 8-Br, etc.) Isoquinoline->ProductMixture + BrominatingAgent Brominating Agent (e.g., NBS) BrominatingAgent->ProductMixture Purification Chromatographic Purification ProductMixture->Purification IsolatedProduct This compound (Low Yield) Purification->IsolatedProduct

Caption: Workflow for direct bromination of isoquinoline.

Conclusion

For the synthesis of this compound, the Sandmeyer reaction starting from 3-aminoisoquinoline stands out as the superior method in terms of both yield and selectivity. While direct bromination of isoquinoline is a more direct approach, it suffers from poor regioselectivity, leading to lower yields of the desired product and necessitating challenging purification procedures. For researchers requiring high purity and reasonable yields of this compound, the Sandmeyer reaction is the recommended and more robust synthetic route. Future research into novel catalytic methods for the direct and selective C-H bromination of the 3-position of isoquinoline could provide more efficient and atom-economical alternatives.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Bromoisoquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management and disposal of chemical reagents like 3-Bromoisoquinoline are fundamental to laboratory safety and environmental stewardship. This guide outlines the essential procedures for the proper disposal of this compound, ensuring the protection of personnel and compliance with safety regulations.

Key Safety and Handling Information

This compound is a compound that necessitates careful handling due to its potential hazards. It is classified as an irritant and can cause skin, eye, and respiratory irritation.[1] Ingestion may also be harmful.[2] Adherence to appropriate safety protocols is crucial when managing this substance.

Personal Protective Equipment (PPE): Before handling this compound, it is imperative to be outfitted with the correct personal protective equipment. This includes:

  • Safety goggles or a face shield

  • A laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)[3]

All operations involving this compound should be performed in a well-ventilated area or within a chemical fume hood to minimize the risk of inhalation.[3][4]

Quantitative Data Summary

For quick reference, the table below summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₉H₆BrN
Molecular Weight 208.05 g/mol [5][6]
CAS Number 34784-02-6[1][2][5][6]
Hazard Statements H302, H315, H318, H335[2][5]
Precautionary Statements P261, P280, P305+P351+P338[2]

Spill Management Protocols

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

For a dry spill:

  • Avoid generating dust.[1]

  • Use dry clean-up procedures.[1]

  • Collect the residue and place it in a sealed, labeled container for disposal.[1]

For a wet spill or accident:

  • Absorb the spill with an inert, dry material.

  • Place the absorbed material into a suitable, sealed container for hazardous waste disposal.[7]

  • Wash the affected area with copious amounts of water.[1]

  • Report any exposure to your supervisor immediately.[7]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] Laboratory waste must be managed in accordance with institutional, local, state, and federal regulations.

Preparing Waste for Disposal:

  • Container Selection: Utilize a chemically resistant container with a secure, leak-proof lid. This container must be clearly labeled as "Halogenated Organic Waste" and should specify "this compound" as a component.[3]

  • Waste Segregation: this compound is a halogenated organic compound and must be segregated from other waste streams. Do not mix it with non-halogenated organic solvents or aqueous waste.[3]

  • Waste Collection: Carefully transfer the waste this compound, including any contaminated materials like absorbent pads or disposable labware, into the designated waste container. To prevent overfilling, it is advisable not to exceed 80% of the container's capacity.[3]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[3]

  • Documentation: Keep a detailed log of the waste, including the chemical name, quantity, and date of accumulation.[3]

  • Professional Disposal: Arrange for the collection and disposal of the waste by a certified hazardous waste management company. Ensure they are provided with complete documentation of the waste's contents.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood is_halogenated Is the waste halogenated? fume_hood->is_halogenated halogenated_container Use Labeled 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Use Separate Container for Non-Halogenated Waste is_halogenated->non_halogenated_container No transfer Transfer Waste to Container (Do not exceed 80% capacity) halogenated_container->transfer storage Store Sealed Container in Designated Secure Area transfer->storage document Document Waste Details (Name, Quantity, Date) storage->document professional_disposal Arrange for Professional Hazardous Waste Disposal document->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety protocols and logistical plans for managing 3-Bromoisoquinoline, ensuring the well-being of personnel and the integrity of research.

Compound Identification and Hazards

This compound is a solid, white to light brown compound with the molecular formula C₉H₆BrN.[1][2] It is classified as hazardous, and adherence to strict safety protocols is mandatory.

Hazard Classification Description
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1][3]
Skin Irritation (Category 2)Causes skin irritation.[1][3]
Serious Eye Damage (Category 1)Causes serious eye damage.[1][3]
Specific target organ toxicity — Single exposure (Category 3)May cause respiratory irritation.[1][3]

Physical and Chemical Properties

Property Value
Molecular Weight208.05 g/mol [1][2]
Melting Point63-64 °C[2]
Boiling Point316.3±15.0 °C (Predicted)[2]
Density1.564±0.06 g/cm³ (Predicted)[2]
AppearanceWhite to light brown solid[2]

Operational Plan: Handling Procedures

All handling of this compound must be conducted in a controlled environment, following these step-by-step procedures to minimize exposure risk.

Engineering Controls:

  • Fume Hood: All weighing, handling of the solid, and preparation of solutions must be performed in a certified chemical fume hood.[4]

Standard Operating Procedures:

  • Preparation: Before beginning work, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Cover the work surface with disposable absorbent bench paper.[4]

  • Donning Personal Protective Equipment (PPE): All required PPE must be worn before handling the compound.

  • Weighing and Transfer:

    • Use an analytical balance within the fume hood.

    • Use anti-static weigh paper or a tared container to weigh the solid.

    • Handle the compound carefully with a spatula to avoid generating dust.[4]

  • Solution Preparation:

    • If preparing a solution, slowly add the solid this compound to the solvent in an appropriate container within the fume hood.

    • Ensure the container is capped when not in use.[4]

  • Post-Handling:

    • Clean all equipment used during the procedure.

    • Wipe down the work surface in the fume hood.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[3]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent skin, eye, and respiratory exposure.

PPE Category Item Standard/Specification Purpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[4]
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation.[3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile glovesPrevents direct skin contact with the chemical. For extended contact, consult the glove manufacturer's resistance guide.[4]
Body Protection Laboratory CoatFlame-resistant (e.g., Nomex® or 100% cotton)Protects skin and personal clothing from contamination. Must be fully buttoned.[4]
Full-Length PantsN/ACovers the lower body to prevent skin exposure.[4]
Closed-Toe ShoesMade of a non-porous materialProtects feet from spills and falling objects.[4]
Respiratory Protection RespiratorNIOSH-approved with appropriate cartridgesRequired when handling large quantities or when engineering controls are insufficient to control airborne dust.[4]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][5]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes. Remove all contaminated clothing while rinsing. Wash the area with soap and water. Seek medical attention.[3][5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Evacuate the area. Wear appropriate PPE. Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not let the product enter drains.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unused solid this compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic compounds.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.[6]

  • Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste stream.[4]

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the chemical name and associated hazards.

  • Storage: Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[6]

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste by a certified environmental management company. Do not dispose of this chemical down the drain or in regular trash.[4][6]

Workflow for Safe Handling of this compound

prep Preparation - Verify fume hood function - Cover work surface ppe Don PPE - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat prep->ppe Proceed to handling Handling in Fume Hood - Weighing - Transfer - Solution Preparation ppe->handling Proceed to post_handling Post-Handling - Clean equipment - Decontaminate work area handling->post_handling Upon Completion waste Waste Disposal - Segregate halogenated waste - Label container post_handling->waste Dispose of wash Wash Hands Thoroughly waste->wash Final Step

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromoisoquinoline
Reactant of Route 2
Reactant of Route 2
3-Bromoisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.